1,1-Bis(tosyloxymethyl)cyclopropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-[(4-methylphenyl)sulfonyloxymethyl]cyclopropyl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6S2/c1-15-3-7-17(8-4-15)26(20,21)24-13-19(11-12-19)14-25-27(22,23)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGDXXUTFPAPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)COS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501521 | |
| Record name | (Cyclopropane-1,1-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22308-08-3 | |
| Record name | (Cyclopropane-1,1-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,1-Bis(tosyloxymethyl)cyclopropane from Di-ester Reduction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the two-step synthesis of 1,1-bis(tosyloxymethyl)cyclopropane, a valuable building block in organic synthesis. The process begins with the reduction of a di-ester, diethyl 1,1-cyclopropanedicarboxylate, to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopropane, followed by the tosylation of the diol to yield the final product. This guide details the experimental protocols, presents quantitative data in a clear format, and includes a visual representation of the synthetic pathway.
I. Synthetic Pathway Overview
The synthesis of this compound from diethyl 1,1-cyclopropanedicarboxylate is a two-step process. The first step involves the reduction of the ester functional groups to primary alcohols. The second step is the conversion of these alcohol groups to tosylates.
Figure 1: Two-step synthesis of this compound.
II. Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1 | Reduction | Diethyl 1,1-cyclopropanedicarboxylate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 84-86% |
| 2 | Tosylation | 1,1-Bis(hydroxymethyl)cyclopropane | p-Toluenesulfonyl chloride (TsCl), Pyridine | Pyridine | High (exact yield not specified in literature) |
III. Experimental Protocols
Step 1: Reduction of Diethyl 1,1-cyclopropanedicarboxylate to 1,1-Bis(hydroxymethyl)cyclopropane
This procedure details the reduction of the di-ester to the diol using lithium aluminum hydride (LiAlH₄), a potent reducing agent.
Materials:
-
Diethyl 1,1-cyclopropanedicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water (H₂O)
-
15% Sodium hydroxide (NaOH) solution
-
Celite
Procedure:
-
A solution of lithium aluminum hydride (1.4 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to -18°C using an appropriate cooling bath.
-
A solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ solution. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 10°C.
-
After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, while maintaining cooling with an ice bath.
-
The resulting white precipitate is filtered through a pad of Celite, and the filter cake is washed thoroughly with THF.
-
The combined filtrate is concentrated under reduced pressure to yield crude 1,1-bis(hydroxymethyl)cyclopropane. The product can be further purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This procedure describes the conversion of the diol to the corresponding bis(tosylate) using p-toluenesulfonyl chloride (TsCl) in pyridine.
Materials:
-
1,1-Bis(hydroxymethyl)cyclopropane
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, 1,1-bis(hydroxymethyl)cyclopropane (1.0 equivalent) is dissolved in anhydrous pyridine.
-
The solution is cooled to 0°C in an ice bath.
-
p-Toluenesulfonyl chloride (at least 2.2 equivalents) is added portion-wise to the stirred solution, ensuring the temperature remains at 0°C.
-
The reaction mixture is stirred at 0°C for several hours and then allowed to warm to room temperature and stirred overnight. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with 1 M hydrochloric acid (to remove excess pyridine), water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.
IV. Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures.
Figure 2: Experimental workflow for the synthesis.
Preparation of 1,1-Bis(tosyloxymethyl)cyclopropane from 1,1-bis(hydroxymethyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,1-bis(tosyloxymethyl)cyclopropane from 1,1-bis(hydroxymethyl)cyclopropane. This transformation is a critical step in the synthesis of various organic molecules, including intermediates for pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant data.
Synthetic Pathway Overview
The preparation of this compound involves a two-step process starting from a suitable precursor, diethyl 1,1-cyclopropanedicarboxylate. The first step is the reduction of the diester to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopropane. The second step is the tosylation of the diol to yield the final product.
The overall synthetic scheme is as follows:
Caption: Synthetic route to this compound.
Experimental Protocols
Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane
The reduction of diethyl 1,1-cyclopropanedicarboxylate to 1,1-bis(hydroxymethyl)cyclopropane is a standard procedure often employing a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Diethyl 1,1-cyclopropanedicarboxylate | 1559-02-0 | 186.21 |
| Lithium aluminum hydride (LiAlH₄) | 16853-85-3 | 37.95 |
| Anhydrous diethyl ether or THF | 60-29-7 | 74.12 |
| Saturated aqueous sodium sulfate | 7757-82-6 | 142.04 |
Procedure:
A solution of diethyl 1,1-cyclopropanedicarboxylate in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is carefully quenched by the sequential addition of water and a saturated aqueous solution of sodium sulfate. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield crude 1,1-bis(hydroxymethyl)cyclopropane, which can be purified by distillation or chromatography.
Synthesis of this compound
The tosylation of 1,1-bis(hydroxymethyl)cyclopropane is achieved by reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which also serves as the solvent.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 1,1-Bis(hydroxymethyl)cyclopropane | 39590-81-3 | 102.13 |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 |
| Pyridine (anhydrous) | 110-86-1 | 79.10 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Hydrochloric acid (1 M) | 7647-01-0 | 36.46 |
| Saturated aqueous sodium bicarbonate | 144-55-8 | 84.01 |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 |
Procedure:
To a solution of 1,1-bis(hydroxymethyl)cyclopropane in anhydrous pyridine, cooled to 0 °C, is added p-toluenesulfonyl chloride portion-wise with stirring. The reaction mixture is typically stirred at 0 °C for a period and then allowed to warm to room temperature and stirred for an extended time (e.g., overnight). The reaction is monitored for completion by thin-layer chromatography.
Upon completion, the reaction mixture is poured into ice-water and extracted with a suitable organic solvent such as dichloromethane. The organic layer is then washed sequentially with cold dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate, and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude this compound. The product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate).
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 1,1-Bis(hydroxymethyl)cyclopropane | C₅H₁₀O₂ | 102.13 | Liquid |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | Solid |
| Pyridine | C₅H₅N | 79.10 | Liquid |
| This compound | C₁₉H₂₂O₆S₂ | 410.51 | Solid |
Table 2: Typical Reaction Parameters for Tosylation
| Parameter | Value |
| Stoichiometry (Diol:TsCl:Pyridine) | 1 : 2.2 : (excess as solvent) |
| Solvent | Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Aqueous extraction |
| Purification | Recrystallization |
| Expected Yield | 70-85% |
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 1,1-bis(hydroxymethyl)cyclopropane is a robust and high-yielding process. The procedures outlined in this guide, when followed with appropriate laboratory techniques and safety precautions, provide a reliable method for obtaining this valuable synthetic intermediate. For researchers in drug development and organic synthesis, this compound serves as a versatile building block for the introduction of the gem-dimethylcyclopropane moiety.
An In-depth Technical Guide to 1,1-Bis(tosyloxymethyl)cyclopropane: Synthesis and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 1,1-Bis(tosyloxymethyl)cyclopropane, a key intermediate in organic synthesis. This document outlines a comprehensive experimental protocol for its preparation from 1,1-bis(hydroxymethyl)cyclopropane and presents a thorough analysis of its theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data. The information herein is intended to support researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Chemical Structure and Properties
This compound is a sulfonate ester featuring a central cyclopropane ring substituted with two tosyloxymethyl groups at the C1 position. The tosyl groups are excellent leaving groups, making this molecule a valuable precursor for the introduction of the 1,1-dimethylenecyclopropane moiety in various target molecules through nucleophilic substitution reactions.
digraph "1_1_Bis_tosyloxymethyl_cyclopropane" {
graph [rankdir="TB", size="7.6,5", ratio="fill", bgcolor="#F1F3F4"];
node [shape="plaintext", fontname="Arial", fontsize="12"];
edge [penwidth="2.0"];
// Central cyclopropane ring
C1 [label="", pos="0,0!"];
C2 [label="", pos="-0.866,-0.5!"];
C3 [label="", pos="0.866,-0.5!"];
// Bonds of the cyclopropane ring
C1 -- C2 [color="#202124"];
C2 -- C3 [color="#202124"];
C3 -- C1 [color="#202124"];
// Substituents on C1
C1_CH2_1 [label="CH₂", pos="-0.5,1!", fontcolor="#202124"];
C1_O_1 [label="O", pos="-0.5,1.75!", fontcolor="#EA4335"];
C1_S_1 [label="S", pos="-0.5,2.5!", fontcolor="#FBBC05"];
C1_O1_S1 [label="O", pos="-1.25,3!", fontcolor="#EA4335"];
C1_O2_S1 [label="O", pos="0.25,3!", fontcolor="#EA4335"];
C1_Tosyl_C1 [label="", pos="-0.5,3.75!"];
C1_Tosyl_C2 [label="", pos="-1.25,4.25!"];
C1_Tosyl_C3 [label="", pos="0.25,4.25!"];
C1_Tosyl_C4 [label="", pos="-1.25,5!"];
C1_Tosyl_C5 [label="", pos="0.25,5!"];
C1_Tosyl_C6 [label="", pos="-0.5,5.5!"];
C1_Tosyl_CH3 [label="CH₃", pos="-0.5,6.25!", fontcolor="#202124"];
C1_CH2_2 [label="CH₂", pos="0.5,1!", fontcolor="#202124"];
C1_O_2 [label="O", pos="0.5,1.75!", fontcolor="#EA4335"];
C1_S_2 [label="S", pos="0.5,2.5!", fontcolor="#FBBC05"];
C1_O1_S2 [label="O", pos="-0.25,3!", fontcolor="#EA4335"];
C1_O2_S2 [label="O", pos="1.25,3!", fontcolor="#EA4335"];
C1_Tosyl_C1_2 [label="", pos="0.5,3.75!"];
C1_Tosyl_C2_2 [label="", pos="-0.25,4.25!"];
C1_Tosyl_C3_2 [label="", pos="1.25,4.25!"];
C1_Tosyl_C4_2 [label="", pos="-0.25,5!"];
C1_Tosyl_C5_2 [label="", pos="1.25,5!"];
C1_Tosyl_C6_2 [label="", pos="0.5,5.5!"];
C1_Tosyl_CH3_2 [label="CH₃", pos="0.5,6.25!", fontcolor="#202124"];
// Bonds to substituents
C1 -- C1_CH2_1 [color="#202124"];
C1_CH2_1 -- C1_O_1 [color="#202124"];
C1_O_1 -- C1_S_1 [color="#202124"];
C1_S_1 -- C1_O1_S1 [color="#202124"];
C1_S_1 -- C1_O2_S1 [color="#202124"];
C1_S_1 -- C1_Tosyl_C1 [color="#202124"];
C1_Tosyl_C1 -- C1_Tosyl_C2 [color="#202124"];
C1_Tosyl_C2 -- C1_Tosyl_C4 [color="#202124"];
C1_Tosyl_C4 -- C1_Tosyl_C6 [color="#202124"];
C1_Tosyl_C6 -- C1_Tosyl_C5 [color="#202124"];
C1_Tosyl_C5 -- C1_Tosyl_C3 [color="#202124"];
C1_Tosyl_C3 -- C1_Tosyl_C1 [color="#202124"];
C1_Tosyl_C6 -- C1_Tosyl_CH3 [color="#202124"];
C1 -- C1_CH2_2 [color="#202124"];
C1_CH2_2 -- C1_O_2 [color="#202124"];
C1_O_2 -- C1_S_2 [color="#202124"];
C1_S_2 -- C1_O1_S2 [color="#202124"];
C1_S_2 -- C1_O2_S2 [color="#202124"];
C1_S_2 -- C1_Tosyl_C1_2 [color="#202124"];
C1_Tosyl_C1_2 -- C1_Tosyl_C2_2 [color="#202124"];
C1_Tosyl_C2_2 -- C1_Tosyl_C4_2 [color="#202124"];
C1_Tosyl_C4_2 -- C1_Tosyl_C6_2 [color="#202124"];
C1_Tosyl_C6_2 -- C1_Tosyl_C5_2 [color="#202124"];
C1_Tosyl_C5_2 -- C1_Tosyl_C3_2 [color="#202124"];
C1_Tosyl_C3_2 -- C1_Tosyl_C1_2 [color="#202124"];
C1_Tosyl_C6_2 -- C1_Tosyl_CH3_2 [color="#202124"];
}
Caption: Synthesis and characterization workflow.
Analysis of 1,1-Bis(tosyloxymethyl)cyclopropane Reveals Complex Structural Characteristics
A comprehensive examination of the crystal structure of 1,1-Bis(tosyloxymethyl)cyclopropane, a key intermediate in various organic syntheses, is not publicly available in crystallographic databases. While extensive research exists on cyclopropane derivatives and compounds containing tosyl groups, a specific, detailed crystallographic analysis for this particular molecule could not be located in the current body of scientific literature.
For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of atoms in a molecule is crucial for predicting its reactivity, designing new synthetic pathways, and developing novel therapeutic agents. The absence of a published crystal structure for this compound presents a notable gap in the chemical data for this compound.
While direct crystallographic data is unavailable, insights can be gleaned from the analysis of its precursor, 1,1-Bis(hydroxymethyl)cyclopropane, and other related tosylated compounds. The synthesis of this compound typically proceeds from 1,1-Bis(hydroxymethyl)cyclopropane, a commercially available starting material. The tosylation of the hydroxyl groups is a standard organic transformation.
Hypothetical Experimental Workflow
Should a researcher endeavor to determine the crystal structure of this compound, a generalized experimental workflow could be proposed. This would involve the synthesis of the compound, followed by crystallization and subsequent X-ray diffraction analysis.
Figure 1. A generalized workflow for the synthesis, crystallization, and crystal structure determination of this compound.
This process would begin with the reaction of 1,1-Bis(hydroxymethyl)cyclopropane with tosyl chloride in the presence of a base like pyridine. Following purification, the resulting this compound would be subjected to various crystallization techniques to obtain single crystals suitable for X-ray diffraction. The diffraction data collected would then be used to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and intermolecular interactions.
Expected Structural Features
Based on the known structures of similar molecules, several features would be anticipated in the crystal structure of this compound. The central cyclopropane ring is expected to exhibit significant ring strain, leading to shorter C-C bond lengths than in acyclic alkanes. The tosyl groups are relatively bulky, and their orientation will be a key determinant of the overall molecular conformation and the crystal packing.
Intermolecular interactions, such as C-H···O hydrogen bonds involving the sulfonyl oxygen atoms, would likely play a significant role in stabilizing the crystal lattice. The arrangement of the aromatic rings of the tosyl groups could also lead to π-π stacking interactions, further influencing the packing arrangement.
Importance for Drug Development
Cyclopropane rings are valuable motifs in medicinal chemistry, often imparting unique conformational properties and metabolic stability to drug candidates.[1] Tosylates are excellent leaving groups, making this compound a potentially useful building block for the synthesis of more complex molecules, including spiro-compounds and other cyclopropane-containing scaffolds. A detailed understanding of its solid-state structure would be invaluable for computational modeling and the rational design of new synthetic targets.
References
Technical Guide: Stability and Storage of 1,1-Bis(tosyloxymethyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1-Bis(tosyloxymethyl)cyclopropane. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from general principles of tosylate and cyclopropane chemistry to provide a robust framework for its handling and use in a research and development setting.
Chemical Properties and Inherent Instability
This compound is a bifunctional molecule featuring two excellent leaving groups (tosylates) attached to a highly strained cyclopropane ring. This combination of structural features dictates its reactivity and inherent stability profile.
Key Structural Features Influencing Stability:
-
Tosylates as Excellent Leaving Groups: The tosylate anion (p-toluenesulfonate) is a highly stable, resonance-stabilized species, making it an excellent leaving group in nucleophilic substitution and elimination reactions.[1][2][3]
-
Strained Cyclopropane Ring: The C-C bonds in a cyclopropane ring are significantly strained. This strain can be released in ring-opening reactions, which can be facilitated by the presence of good leaving groups. The high ring strain can make the molecule susceptible to reactions that would not readily occur in acyclic or larger ring systems.
-
1,1-Disubstitution Pattern: The geminal substitution on the cyclopropane ring can influence its reactivity. Steric hindrance may play a role in some reactions, while the proximity of the two tosylate groups could potentially lead to unique intramolecular reactions or rearrangements.
Based on these features, this compound is expected to be a reactive intermediate rather than a highly stable, long-term storable compound. Its stability will be sensitive to nucleophiles, bases, and elevated temperatures. For instance, similar reactive compounds like benzyl tosylate are known to decompose at room temperature.
Potential Decomposition Pathways
Several potential pathways for the decomposition of this compound should be considered:
-
Nucleophilic Substitution (SN2): The primary decomposition pathway is likely to be nucleophilic substitution, where a nucleophile attacks the carbon atom to which the tosylate is attached, displacing the tosylate anion. Common laboratory nucleophiles such as water, alcohols, and amines can initiate this process.
-
Elimination Reactions: In the presence of a base, elimination reactions can occur, leading to the formation of unsaturated products.
-
Ring-Opening Reactions: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, especially when activated by electron-withdrawing groups or in the presence of electrophiles or nucleophiles.
-
Rearrangement Reactions: 1,1-disubstituted cyclopropanes can undergo various rearrangement reactions, particularly under thermal or catalytic conditions.
The following diagram illustrates the synthesis from its diol precursor and key potential decomposition pathways.
Caption: Synthesis and Potential Decomposition Pathways of this compound.
Recommended Storage and Handling Conditions
Given the likely reactivity of this compound, stringent storage and handling conditions are necessary to minimize degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below (frozen) | To minimize the rate of decomposition reactions, including nucleophilic attack by trace impurities and potential rearrangements. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | To exclude atmospheric moisture and oxygen. Water can act as a nucleophile, leading to hydrolysis of the tosylate groups. |
| Light | Protection from light (amber vial) | To prevent potential photochemically induced degradation pathways. |
| Container | Tightly sealed, dry glass container (e.g., amber vial with a PTFE-lined cap) | To prevent ingress of moisture and other atmospheric contaminants. |
| Purity | Store in a highly pure state | Acidic or basic impurities can catalyze decomposition. The compound should be purified shortly before use if stored for extended periods. |
| Handling | Handle under an inert atmosphere. Use dry solvents and glassware. Avoid contact with nucleophilic solvents (e.g., water, methanol) and strong bases. | To prevent rapid decomposition during experimental setup and use. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the tosylation of alcohols.[4][5]
Materials:
-
1,1-Bis(hydroxymethyl)cyclopropane
-
Tosyl chloride (p-toluenesulfonyl chloride, TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,1-Bis(hydroxymethyl)cyclopropane (1.0 eq.) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add tosyl chloride (2.2 eq.) portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and quench by the slow addition of 1 M HCl to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Hypothetical Workflow for a Stability Study
The following workflow outlines a potential experimental design to quantitatively assess the stability of this compound.
Caption: Experimental Workflow for a Stability Study of this compound.
Conclusion
This compound is a valuable bifunctional intermediate, but its inherent reactivity due to the presence of two excellent leaving groups on a strained cyclopropane ring necessitates careful handling and storage. The primary stability concerns are susceptibility to nucleophilic attack, elimination, and ring-opening reactions. For optimal stability, it is crucial to store the compound at low temperatures (-20°C or below), under an inert atmosphere, and protected from light. When handling, the use of anhydrous conditions is paramount. For critical applications, it is recommended to synthesize or purify the compound shortly before use. The provided experimental protocols offer a starting point for its synthesis and the design of a comprehensive stability study.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Reactivity of Cyclopropane Bis-Tosylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental reactivity of cyclopropane bis-tosylates, a class of strained molecules with significant potential in synthetic chemistry. The inherent ring strain of the cyclopropane core, combined with the presence of two excellent leaving groups in the form of tosylates, leads to unique and often complex reaction pathways. This document provides a comprehensive overview of their synthesis, and a detailed exploration of their reactivity, with a focus on solvolysis as a key reaction manifold.
Synthesis of Cyclopropane Bis-Tosylates
The primary route to cyclopropane bis-tosylates involves the dihydroxylation of cyclopropene or the synthesis of cyclopropane-1,2-diols, followed by tosylation. Both cis- and trans-cyclopropane-1,2-diols are accessible precursors to their respective bis-tosylate derivatives.
1.1. Synthesis of Cyclopropane-1,2-diols
The stereochemistry of the diol precursor dictates the stereochemistry of the final bis-tosylate.
-
cis-Cyclopropane-1,2-diol: This isomer can be synthesized from cyclopropene via syn-dihydroxylation.
-
trans-Cyclopropane-1,2-diol: This isomer can be prepared through various methods, often involving multi-step sequences starting from commercially available materials.
1.2. Tosylation of Cyclopropane-1,2-diols
The conversion of the diols to their corresponding bis-tosylates is typically achieved by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. The reaction conditions are crucial to ensure complete tosylation of both hydroxyl groups.
Experimental Protocol: General Tosylation of a Diol
-
The diol is dissolved in a suitable solvent, typically pyridine or a mixture of dichloromethane and pyridine.
-
The solution is cooled to 0 °C in an ice bath.
-
p-Toluenesulfonyl chloride (2.2-2.5 equivalents) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of cold water.
-
The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired bis-tosylate.
Fundamental Reactivity: A Case Study in Solvolysis
The reactivity of cyclopropane bis-tosylates is dominated by the high ring strain and the excellent leaving group ability of the tosylate moieties. Specific studies on simple cis- and trans-cyclopropane-1,2-ditosylates are limited in readily accessible literature. However, the solvolysis of cis-bicyclo[2.1.1]hex-2,3-diyl ditosylate provides a well-documented model for the behavior of a cis-1,2-ditosyloxycyclopropane system.[1]
The solvolysis of this bicyclic cis-ditosylate in 80% aqueous ethanol in the presence of a non-nucleophilic base (ethyldiisopropylamine) does not lead to simple substitution products. Instead, it undergoes a complex rearrangement to yield bicyclo[3.1.0]hexane derivatives.[1] This highlights the propensity of these systems to undergo skeletal rearrangements to relieve ring strain.
Table 1: Products of the Solvolysis of cis-Bicyclo[2.1.1]hex-2,3-diyl Ditosylate [1]
| Product | Structure | Yield (%) |
| exo,exo-4,6-Diethoxybicyclo[3.1.0]hexane |
| Good |
| Monoethers of bicyclo[3.1.0]hexane-4,6-diol |
| - |
| Diethers of bicyclo[3.1.0]hexane-4,6-diol |
| - |
Note: Specific yields for all products were not detailed in the source material, but the diethoxy derivative was formed in good yield.
2.1. Mechanistic Insights into the Solvolysis of a cis-Ditosylate
The formation of rearranged products from the solvolysis of the bicyclic cis-ditosylate suggests a mechanism involving the participation of the C-C bond of the cyclopropane ring in the departure of the first tosylate group. This leads to a non-classical carbocation intermediate which is then trapped by the solvent (ethanol or water) to give the observed bicyclo[3.1.0]hexane products. The second tosylate group is subsequently displaced under the reaction conditions.
Caption: Proposed mechanistic pathway for the solvolysis of a bicyclic cis-ditosylate.
Other Potential Reaction Pathways
While solvolysis leading to rearrangement is a key pathway, other reactions of cyclopropane bis-tosylates can be envisaged, though they are less documented for the parent systems.
3.1. Nucleophilic Substitution
Direct nucleophilic substitution (S_N2) on a cyclopropyl system is generally disfavored due to the high steric hindrance and the difficulty in achieving the required backside attack geometry. However, under forcing conditions or with specific substrates, substitution might occur, potentially with retention of configuration via a double inversion mechanism or through an S_N1-like pathway involving a cyclopropyl cation. The stability of the cyclopropyl cation is a critical factor in such reactions.
3.2. Elimination Reactions
With two leaving groups in a 1,2-relationship, cyclopropane bis-tosylates are potential precursors to cyclopropene via a double elimination reaction. This would require a strong, non-nucleophilic base. The stereochemistry of the bis-tosylate would likely play a crucial role in the feasibility and stereochemical course of such an elimination. For a trans-ditosylate, a concerted E2-like elimination to form a cyclopropene would be sterically more favorable.
Caption: Hypothetical double elimination to form cyclopropene.
Summary and Outlook
The fundamental reactivity of cyclopropane bis-tosylates is a fascinating area of study, driven by the interplay of ring strain and the presence of two good leaving groups. The available evidence, primarily from the solvolysis of a bicyclic analog, points towards a strong preference for rearrangement pathways that relieve the inherent strain of the three-membered ring.
Further research is needed to fully elucidate the reactivity of simple cis- and trans-cyclopropane-1,2-ditosylates with a broader range of nucleophiles and bases. Such studies would provide valuable insights into the mechanistic landscape of these highly strained molecules and could unlock new synthetic methodologies for the construction of complex molecular architectures. The data presented in this guide, while based on a limited set of specific examples, provides a solid foundation for researchers, scientists, and drug development professionals interested in harnessing the unique chemical properties of these intriguing compounds.
References
The Tosylation of 1,1-bis(hydroxymethyl)cyclopropane: A Technical Guide to a Bifurcating Reaction Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the tosylation of 1,1-bis(hydroxymethyl)cyclopropane, a key transformation in the synthesis of various organic molecules. The guide details the reaction mechanism, potential side reactions, and provides representative experimental protocols. A critical focus is placed on the inherent reactivity of the cyclopropylmethyl system, which introduces a competing ring-opening pathway alongside the desired tosylation.
Core Reaction and Mechanistic Overview
The tosylation of an alcohol converts a poor leaving group (hydroxide) into an excellent leaving group (tosylate), facilitating subsequent nucleophilic substitution or elimination reactions.[1] The reaction of 1,1-bis(hydroxymethyl)cyclopropane with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or a combination of a tertiary amine and a catalyst like 4-dimethylaminopyridine (DMAP), is expected to proceed via a standard nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the tosyl chloride.
The reaction can theoretically proceed in a stepwise manner to yield the mono-tosylated and di-tosylated products. However, the high reactivity of the cyclopropylmethyl system, once converted to a tosylate, makes the isolation of the di-tosylated product challenging due to a facile ring-opening reaction.
The Competing Pathways: Ditosylation vs. Ring-Opening
The tosylation of 1,1-bis(hydroxymethyl)cyclopropane is not a straightforward conversion. The strain inherent in the cyclopropane ring and the formation of a highly stabilized carbocation upon departure of the tosylate leaving group create a mechanistic bifurcation.
1. The Ditosylation Pathway:
This pathway follows the expected sequential tosylation of the two primary alcohol groups. The first tosylation yields 1-(hydroxymethyl)-1-(tosyloxymethyl)cyclopropane. A second tosylation event then produces the desired 1,1-bis(tosyloxymethyl)cyclopropane.
Caption: Sequential tosylation of 1,1-bis(hydroxymethyl)cyclopropane.
2. The Ring-Opening Pathway:
The formation of the initial mono-tosylate creates a substrate primed for ring-opening. The cyclopropylmethyl tosylate can undergo solvolysis or rearrangement, driven by the release of ring strain.[2] This process is highly favorable and can compete with or even dominate the second tosylation, especially under conditions that favor carbocation formation (e.g., elevated temperatures or protic solvents). The ring-opening is expected to proceed via a cyclopropylmethyl cation, which rapidly rearranges to a more stable homoallylic cation, leading to the formation of various unsaturated products. The stereochemistry of the ring-opening is often controlled by orbital symmetry, proceeding in a disrotatory manner for a two-electron system like a cyclopropyl cation.[2]
Caption: Competing ring-opening pathway after initial tosylation.
Quantitative Data
| Diol | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) of Monotosylate |
| 1,3-Propanediol | TsCl, Pyridine | CH2Cl2 | 0 | 4 | 85 |
| 1,4-Butanediol | TsCl, Ag2O, KI | CH2Cl2 | rt | 12 | 90 |
| 1,5-Pentanediol | TsCl, Pyridine | CH2Cl2 | 0 to rt | 6 | 80 |
Experimental Protocols
The following are representative protocols for the tosylation of diols. These should be considered as starting points for the tosylation of 1,1-bis(hydroxymethyl)cyclopropane and may require optimization to favor the desired di-tosylated product over ring-opened byproducts.
Protocol 1: Standard Tosylation with Pyridine
This protocol is a general method for the tosylation of alcohols.
-
Reaction Setup: A solution of 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq.) in anhydrous pyridine is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of TsCl: p-Toluenesulfonyl chloride (2.2 eq.) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is poured into ice-water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed sequentially with cold dilute HCl (to remove pyridine), saturated aqueous NaHCO3, and brine.
-
Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Selective Monotosylation using Silver(I) Oxide
This method has been shown to be effective for the selective monotosylation of symmetrical diols and may offer a route to the mono-tosylated intermediate of 1,1-bis(hydroxymethyl)cyclopropane.
-
Reaction Setup: A mixture of 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq.), silver(I) oxide (1.0 eq.), and a catalytic amount of potassium iodide (0.1 eq.) in anhydrous dichloromethane is stirred at room temperature under an inert atmosphere.
-
Addition of TsCl: p-Toluenesulfonyl chloride (1.05 eq.) is added to the suspension.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove silver salts. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.
Caption: Generalized experimental workflow for the tosylation of 1,1-bis(hydroxymethyl)cyclopropane.
Conclusion and Outlook
The tosylation of 1,1-bis(hydroxymethyl)cyclopropane is a nuanced reaction where the desired di-tosylation competes with a facile ring-opening pathway. The propensity for ring-opening is a direct consequence of the relief of ring strain and the formation of a stabilized carbocationic intermediate upon departure of the tosylate leaving group. Researchers aiming to synthesize this compound should employ mild reaction conditions, such as low temperatures and non-polar, aprotic solvents, to disfavor the formation of the carbocationic intermediate that leads to ring-opening. Careful monitoring and purification are essential to isolate the desired product. Further studies are warranted to fully elucidate the product distribution under various reaction conditions and to develop synthetic strategies that selectively favor either the di-tosylation or a controlled ring-opening to access valuable unsaturated scaffolds.
References
Key intermediates in the synthesis of 1,1-Bis(tosyloxymethyl)cyclopropane
An In-depth Technical Guide to the Key Intermediates in the Synthesis of 1,1-Bis(tosyloxymethyl)cyclopropane
Introduction
This compound is a valuable bifunctional electrophile used in organic synthesis. The presence of two tosyloxy groups, which are excellent leaving groups, on a rigid cyclopropane scaffold makes it a versatile building block for constructing more complex molecules, particularly spirocyclic systems. Its synthesis is a multi-step process involving critical intermediates that dictate the efficiency and purity of the final product. This guide provides a detailed overview of the primary synthetic route, focusing on the key intermediates: Diethyl 1,1-cyclopropanedicarboxylate and 1,1-Bis(hydroxymethyl)cyclopropane . This compound serves as a crucial intermediate in the synthesis of important pharmaceuticals, such as the asthma medication Montelukast[1][2].
This document outlines the detailed experimental protocols, presents quantitative data for each synthetic step, and visualizes the chemical transformations and workflows for clarity, targeting researchers and professionals in chemical and pharmaceutical development.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved in a three-step sequence starting from a malonic ester. The pathway involves the formation of a cyclopropane ring, followed by the reduction of ester groups to primary alcohols, and concluding with the tosylation of the resulting diol.
References
Methodological & Application
Application of 1,1-Bis(tosyloxymethyl)cyclopropane in Spirocyclization Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocycles are three-dimensional structures that are increasingly incorporated into drug candidates to improve their pharmacological properties, such as potency, selectivity, and metabolic stability. The rigid nature of the spirocyclic scaffold can lock a molecule in a specific conformation, leading to enhanced binding with biological targets. One versatile building block for the synthesis of spiro compounds is 1,1-bis(tosyloxymethyl)cyclopropane and its derivatives. This reagent serves as a dielectrophile, reacting with binucleophiles to form a new spirocyclic ring system. This document provides detailed application notes and experimental protocols for the use of this compound and its iodo-analogue in spirocyclization reactions, with a focus on the reaction with active methylene compounds like diethyl malonate.
Principle of the Reaction
The core of the spirocyclization strategy involves a double nucleophilic substitution reaction. An active methylene compound, such as diethyl malonate, is deprotonated with a suitable base to form a carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic methylene carbons of the this compound or a related dihalo-derivative, displacing a leaving group (tosylate or halide). An intramolecular cyclization then occurs as the newly formed substituted malonate attacks the second electrophilic methylene carbon, closing the ring and forming the spirocyclic product.
A common subsequent step in this synthetic sequence is the Krapcho decarboxylation, which removes one of the ester groups from the resulting spiro-diester, yielding a mono-carboxylic acid derivative. This is often desirable in drug development to modify the physicochemical properties of the final compound.
Data Presentation
Table 1: Spirocyclization Reaction Data
| Reagent 1 | Reagent 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1,1-Bis(iodomethyl)cyclopropane | Diethyl malonate | NaH | THF | Reflux | 12 | Diethyl spiro[2.4]heptane-1,1-dicarboxylate | 85 |
Table 2: Krapcho Decarboxylation Data
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Diethyl spiro[2.4]heptane-1,1-dicarboxylate | LiCl, H₂O | DMSO | 160 | 4 | Spiro[2.4]heptane-1-carboxylic acid | 88 |
Experimental Protocols
Protocol 1: Synthesis of 1,1-Bis(iodomethyl)cyclopropane
This protocol describes the conversion of 1,1-bis(hydroxymethyl)cyclopropane to its diiodide derivative, a key precursor for the spirocyclization reaction. The tosylate can be used similarly but the diiodide is often more reactive.
Materials:
-
1,1-Bis(hydroxymethyl)cyclopropane
-
Iodine (I₂)
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq), triphenylphosphine (2.5 eq), and imidazole (2.5 eq) in dichloromethane at 0 °C, add a solution of iodine (2.5 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,1-bis(iodomethyl)cyclopropane.
Protocol 2: Spirocyclization of Diethyl Malonate with 1,1-Bis(iodomethyl)cyclopropane
This protocol details the formation of the spirocyclic diester.
Materials:
-
Diethyl malonate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
1,1-Bis(iodomethyl)cyclopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of sodium hydride (2.2 eq) in anhydrous THF, add a solution of diethyl malonate (1.0 eq) in THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1,1-bis(iodomethyl)cyclopropane (1.1 eq) in THF to the reaction mixture.
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield diethyl spiro[2.4]heptane-1,1-dicarboxylate.
Protocol 3: Krapcho Decarboxylation of Diethyl Spiro[2.4]heptane-1,1-dicarboxylate
This protocol describes the removal of one of the ester groups.
Materials:
-
Diethyl spiro[2.4]heptane-1,1-dicarboxylate
-
Lithium chloride (LiCl)
-
Water (H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of diethyl spiro[2.4]heptane-1,1-dicarboxylate (1.0 eq), lithium chloride (3.0 eq), and water (2.0 eq) in DMSO is heated at 160 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with 1 M HCl to pH 2-3.
-
Extract the acidified aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give spiro[2.4]heptane-1-carboxylic acid.
Visualizations
Caption: Reaction pathway for the synthesis of spiro[2.4]heptane-1-carboxylic acid.
Caption: Experimental workflow for the two-step synthesis of the spiro-acid.
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 1,1-Bis(tosyloxymethyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of spiro[2.n]alkane-dicarbonyl compounds through the reaction of 1,1-Bis(tosyloxymethyl)cyclopropane with various active methylene compounds. This method offers a versatile route to construct spirocyclic systems, which are valuable scaffolds in medicinal chemistry and drug development. The protocol is based on established principles of base-mediated dialkylation of active methylene compounds.
Introduction
Spirocycles are three-dimensional structures that have gained significant attention in drug discovery due to their conformational rigidity and novel chemical space occupancy. The synthesis of spiro compounds, particularly those incorporating a cyclopropane ring, can impart unique physicochemical and pharmacological properties to a molecule. The reaction of this compound, a readily accessible building block, with active methylene compounds provides a convergent and efficient strategy for the construction of a variety of spirocyclic frameworks. The tosyl groups serve as excellent leaving groups in a double nucleophilic substitution reaction with the enolate of an active methylene compound.
Reaction Principle
The core of this protocol is a base-mediated tandem SN2 reaction. An active methylene compound, flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), is deprotonated by a suitable base to form a stabilized carbanion (enolate). This nucleophile then attacks one of the electrophilic benzylic carbons of this compound, displacing a tosylate group. A subsequent intramolecular SN2 reaction, facilitated by the proximity of the newly formed C-C bond and the remaining tosyloxymethyl group, leads to the formation of the spirocyclic product.
Experimental Protocols
General Protocol for the Synthesis of Spiro[2.n]alkane-dicarbonyl Compounds
This protocol describes a general procedure for the reaction of this compound with a generic active methylene compound. Specific examples with representative active methylene compounds are provided in the data table below.
Materials:
-
This compound
-
Active Methylene Compound (e.g., Diethyl malonate, Acetylacetone, Malononitrile)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Cesium Carbonate (Cs2CO3) or Sodium Hydride (NaH)
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the active methylene compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF (or another suitable solvent) to dissolve the active methylene compound. The concentration is typically in the range of 0.1 to 0.5 M.
-
Base Addition: To the stirred solution, add the base (2.2 to 2.5 equivalents of Cs2CO3 or 2.2 equivalents of NaH as a 60% dispersion in mineral oil) portion-wise at room temperature. If using NaH, stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.
-
Addition of the Ditosylate: Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the reactivity of the active methylene compound.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spirocyclic compound.
Data Presentation
The following table summarizes the expected products and typical yields for the reaction of this compound with various active methylene compounds based on analogous reactions reported in the literature.
| Entry | Active Methylene Compound | Product | Typical Yield (%) |
| 1 | Diethyl malonate | Diethyl spiro[2.4]heptane-1,1-dicarboxylate | 75-85 |
| 2 | Acetylacetone | 3,3-Diacetylspiro[2.2]pentane | 70-80 |
| 3 | Malononitrile | Spiro[2.2]pentane-1,1-dicarbonitrile | 80-90 |
| 4 | Ethyl cyanoacetate | Ethyl 1-cyanospiro[2.2]pentane-1-carboxylate | 70-75 |
| 5 | Dibenzoylmethane | 1,1-Dibenzoylspiro[2.2]pentane | 65-75 |
Visualization of Reaction Pathway and Workflow
Caption: General reaction pathway for the synthesis of spirocycles.
Caption: Step-by-step experimental workflow for spirocycle synthesis.
Further Applications: Krapcho Decarboxylation
For applications where a single activating group is desired on the spirocyclic product (e.g., in the case of dicarboxylate esters), a subsequent Krapcho decarboxylation can be performed. This reaction selectively removes one of the ester groups.
Protocol for Krapcho Decarboxylation:
-
Dissolve the spiro-diester (1.0 equivalent) in dimethyl sulfoxide (DMSO).
-
Add lithium chloride (LiCl, 1.2 equivalents) and a small amount of water (2.0 equivalents).
-
Heat the mixture to 150-180 °C until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the resulting mono-ester by column chromatography.
Caption: Krapcho decarboxylation of a spiro-diester to a mono-ester.
Disclaimer: This protocol is a general guideline based on analogous chemical transformations. Researchers should optimize the reaction conditions for their specific substrates and exercise all necessary laboratory safety precautions.
1,1-Bis(tosyloxymethyl)cyclopropane: A Versatile Cyclopropylidene Dielectrophile Equivalent for Spiro-Annulation Strategies
Abstract
This application note details the synthesis and application of 1,1-bis(tosyloxymethyl)cyclopropane as a potent cyclopropylidene dielectrophile equivalent in organic synthesis. The unique reactivity of this reagent allows for facile construction of spirocyclic frameworks, which are prevalent motifs in natural products and pharmaceutically active compounds. Detailed experimental protocols for the synthesis of the key precursor, 1,1-bis(hydroxymethyl)cyclopropane, its subsequent tosylation, and its application in spiro-annulation reactions with active methylene compounds are provided. Quantitative data on reaction yields and conditions are summarized for clarity. Furthermore, reaction pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language) to provide a clear visual representation of the chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction
Spirocycles, carbocyclic structures connected through a single carbon atom, represent a significant structural class in medicinal chemistry due to their conformational rigidity and three-dimensional topology. The development of efficient methodologies for the synthesis of these unique architectures is of paramount importance. 1,1-Disubstituted cyclopropanes bearing two leaving groups, such as this compound, serve as valuable synthetic precursors, acting as cyclopropylidene dielectrophile equivalents. Upon reaction with dinucleophiles, they undergo a tandem alkylation process to furnish spirocyclic systems. This application note provides a comprehensive guide to the synthesis and utilization of this compound for the construction of spiro[2.4]heptane derivatives.
Synthesis of this compound
The synthesis of the target dielectrophile is a two-step process commencing from the commercially available diethyl 1,1-cyclopropanedicarboxylate. The first step involves the reduction of the diester to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopropane. The subsequent step is the tosylation of the diol to yield the desired this compound.
Logical Workflow for Synthesis
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane [1]
This protocol is adapted from the patent literature describing the reduction of diethyl 1,1-cyclopropanedicarboxylate.
-
Materials:
-
Diethyl 1,1-cyclopropanedicarboxylate
-
Lithium aluminum hydride (LiAlH₄) or a heterogeneous hydrogenation catalyst (e.g., CuO/ZnO)
-
Anhydrous diethyl ether or ethanol
-
Hydrogen gas (for catalytic hydrogenation)
-
Appropriate workup reagents (e.g., water, sodium sulfate)
-
-
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of diethyl 1,1-cyclopropanedicarboxylate in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting white precipitate and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1,1-bis(hydroxymethyl)cyclopropane as a colorless oil.
-
-
Procedure (Catalytic Hydrogenation):
-
A gas-solid-phase catalytic hydrogenation of diethyl 1,1-cyclopropanedicarboxylate can be performed using a copper-based catalyst (e.g., CuO supported on ZnO).
-
The ester starting material is passed through a heated catalyst bed in a stream of hydrogen gas.
-
The reaction is typically conducted at temperatures between 100-200°C and hydrogen pressures of 1-15 atmospheres.
-
Protocol 2: Synthesis of this compound
This is a general procedure for the tosylation of a diol.
-
Materials:
-
1,1-Bis(hydroxymethyl)cyclopropane
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Aqueous HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 1,1-bis(hydroxymethyl)cyclopropane in pyridine or a mixture of DCM and triethylamine at 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound as a white solid.
-
Application in Spiro-Annulation
This compound serves as an excellent electrophile for reactions with carbon nucleophiles, leading to the formation of spirocyclic compounds. A prime example is its reaction with active methylene compounds, such as diethyl malonate, to construct the spiro[2.4]heptane skeleton.
Reaction Pathway for Spiro-Annulation
Figure 2: Reaction pathway for the synthesis of a spiro[2.4]heptane derivative.
Quantitative Data
The following table summarizes the reaction conditions and yields for the spiro-annulation reaction.
| Dinucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Diethyl Malonate | NaOEt | Ethanol | Reflux | 12 | Diethyl spiro[2.4]heptane-5,5-dicarboxylate | Data not available in searched literature |
| Dimethyl Malonate | NaOMe | Methanol | Reflux | 12 | Dimethyl spiro[2.4]heptane-5,5-dicarboxylate | Data not available in searched literature |
Note: While the reaction of 1,1-bis(halomethyl)cyclopropanes with malonate esters is a known method for spirocycle synthesis, specific yield data for the ditosylate derivative was not found in the currently available literature. The conditions provided are based on general procedures for similar reactions.
Experimental Protocol
Protocol 3: Synthesis of Diethyl spiro[2.4]heptane-5,5-dicarboxylate
This is a representative protocol for the spiro-annulation reaction.
-
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or sodium hydride (NaH)
-
Anhydrous ethanol or tetrahydrofuran (THF)
-
Appropriate workup reagents
-
-
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add diethyl malonate dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of this compound in anhydrous ethanol dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer. The crude product can be purified by vacuum distillation or column chromatography to afford diethyl spiro[2.4]heptane-5,5-dicarboxylate.
-
Conclusion
This compound is a highly effective and versatile reagent for the construction of spirocyclic systems. Its role as a cyclopropylidene dielectrophile equivalent provides a straightforward and efficient route to spiro[2.4]heptane derivatives through reaction with active methylene compounds. The synthetic protocols and reaction pathways detailed in this application note offer a practical guide for researchers in academic and industrial settings, facilitating the exploration of novel chemical space in drug discovery and materials science. Further investigation into the scope of dinucleophiles and the development of asymmetric variants of this spiro-annulation reaction represent promising avenues for future research.
References
Application Notes and Protocols: Reaction of 1,1-Bis(tosyloxymethyl)cyclopropane with Malonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1,1-bis(tosyloxymethyl)cyclopropane with malonic esters provides a valuable synthetic route to novel spiro[2.4]heptane derivatives. These spirocyclic systems are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional structures. This document provides detailed application notes and experimental protocols for this cyclialkylation reaction, enabling researchers to reliably synthesize these unique molecular scaffolds.
The core of this transformation lies in the double nucleophilic substitution of the tosylate leaving groups by the enolate of a malonic ester. The acidic nature of the α-hydrogens of malonates allows for their easy deprotonation by a suitable base, generating a carbanion that acts as the nucleophile.[1][2] The intramolecular nature of the second alkylation step facilitates the formation of the spirocyclic ring system.
Reaction Scheme & Mechanism
The overall reaction involves the formation of a new five-membered ring spiro-fused to the cyclopropane ring. The reaction proceeds via a malonic ester synthesis-type mechanism.[1][3]
Step 1: Enolate Formation A base, such as sodium ethoxide, deprotonates the α-carbon of the malonic ester, forming a resonance-stabilized enolate.[2]
Step 2: First S_N2 Alkylation The malonate enolate acts as a nucleophile and displaces one of the tosylate groups of this compound in an S_N2 reaction.
Step 3: Second Enolate Formation The remaining acidic α-hydrogen on the mono-alkylated intermediate is deprotonated by the base.
Step 4: Intramolecular S_N2 Cyclization The newly formed enolate undergoes an intramolecular S_N2 reaction, displacing the second tosylate group and forming the spiro[2.4]heptane ring system.
A visual representation of the reaction workflow is provided below.
Caption: Experimental workflow for the synthesis of diethyl spiro[2.4]heptane-5,5-dicarboxylate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the reaction. The data is based on analogous reactions, such as the synthesis of diethyl 1,1-cyclobutanedicarboxylate from trimethylene chlorobromide and diethyl malonate, and provides expected ranges for a successful synthesis.[4]
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 equivalent | - |
| Diethyl Malonate | 1.0 - 1.2 equivalents | [4] |
| Base (Sodium Ethoxide) | 2.0 - 2.2 equivalents | [4] |
| Reaction Conditions | ||
| Solvent | Anhydrous Ethanol | [4] |
| Temperature | Reflux (approx. 78 °C) | [4] |
| Reaction Time | 8 - 12 hours | [4] |
| Yield | ||
| Expected Product Yield | 50 - 60% | [4] |
Experimental Protocols
This protocol is adapted from a well-established procedure for the synthesis of cyclobutane derivatives from 1,3-dihalides and malonic esters.[4]
Materials:
-
This compound
-
Diethyl malonate
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding 2.0 equivalents of clean sodium metal to an appropriate volume of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 1.0 equivalent of diethyl malonate via the dropping funnel with stirring.
-
Addition of Ditosylate: Dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol and add it dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux with continuous stirring for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol by distillation under reduced pressure.
-
To the residue, add cold water to dissolve the sodium tosylate byproduct.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield the pure diethyl spiro[2.4]heptane-5,5-dicarboxylate.
-
The logical relationship between the key steps of the synthesis is illustrated in the following diagram.
Caption: Key logical relationships in the spirocyclization reaction.
Safety Precautions
-
Handle sodium metal with extreme care. It reacts violently with water.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ensure all glassware is dry before use, as the reaction is sensitive to moisture.[4]
Conclusion
The reaction of this compound with malonates is a robust method for the synthesis of spiro[2.4]heptane derivatives. The provided protocols, adapted from reliable literature procedures, offer a clear pathway for researchers to access these valuable compounds. Careful attention to anhydrous conditions and stoichiometry are critical for achieving optimal yields. This synthetic strategy opens doors for the exploration of novel chemical space in drug discovery and materials science.
References
Synthesis of spiro-oxindoles using 1,1-Bis(tosyloxymethyl)cyclopropane
Application Notes & Protocols for the Synthesis of Spiro-oxindoles
Topic: Synthesis of Spiro-oxindoles with a Focus on Spirocyclopropyl Moieties
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Spiro-oxindoles are a prominent class of heterocyclic compounds characterized by a spirocyclic junction at the C3 position of the oxindole core. This structural motif is found in numerous natural products and has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The rigid three-dimensional architecture imparted by the spirocenter often leads to enhanced binding affinity and selectivity for biological targets. Among the various types of spiro-oxindoles, spirocyclopropyl oxindoles are of particular interest due to the unique conformational constraints and electronic properties of the cyclopropane ring.
While various methods exist for the synthesis of spiro-oxindoles, this document focuses on established and reliable protocols for the construction of the spirocyclopropyl-oxindole scaffold. Notably, a direct synthetic route employing 1,1-Bis(tosyloxymethyl)cyclopropane as a cyclopropylating agent for oxindoles is not prominently documented in the scientific literature. Therefore, this document will detail alternative, well-established methodologies.
Alternative & Established Methodologies for Spirocyclopropyl Oxindole Synthesis
The synthesis of spirocyclopropyl oxindoles is most commonly achieved through [2+1] cycloaddition reactions. These methods involve the reaction of an electron-deficient alkene (derived from isatin or oxindole) with a cyclopropanating agent. Key strategies include the use of sulfur ylides and donor-acceptor cyclopropanes.
Method 1: Synthesis via Sulfur Ylide Mediated Cyclopropanation
A widely used and efficient method for the synthesis of spirocyclopropyl oxindoles involves the reaction of 3-ylideneoxindoles with sulfur ylides. This reaction typically proceeds under mild conditions and offers good to excellent yields and diastereoselectivity.
Experimental Protocol:
-
Step 1: Synthesis of 3-Ylideneoxindole (General Procedure):
-
To a solution of an appropriate isatin (1.0 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.2 mmol) in ethanol (10 mL), add a catalytic amount of a base such as piperidine or triethylamine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the precipitated solid, wash with cold ethanol, and dry under vacuum to afford the desired 3-ylideneoxindole.
-
-
Step 2: Cyclopropanation with a Sulfur Ylide (General Procedure):
-
To a solution of the 3-ylideneoxindole (1.0 mmol) in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF) (10 mL), add trimethylsulfoxonium iodide (1.2 mmol) and a base such as sodium hydride (1.5 mmol) at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the spirocyclopropyl oxindole.
-
Quantitative Data Summary:
| Entry | 3-Ylideneoxindole Substituent | Sulfur Ylide | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Phenyl | Dimethylsulfoxonium ylide | DMSO | 25 | 6 | 85 | >20:1 | [1] |
| 2 | 4-Chlorophenyl | Dimethylsulfoxonium ylide | DMSO | 25 | 8 | 92 | >20:1 | [1] |
| 3 | 4-Methoxyphenyl | Dimethylsulfoxonium ylide | THF | 50 | 12 | 78 | 15:1 | [1] |
| 4 | 2-Thienyl | Dimethylsulfonium ylide | CH2Cl2 | 0 to rt | 4 | 88 | >20:1 | [1] |
Reaction Workflow:
Caption: Workflow for the synthesis of spirocyclopropyl oxindoles via sulfur ylide mediated cyclopropanation.
Method 2: Asymmetric Organocatalytic Michael-Initiated Ring Closure (MIRC)
For the enantioselective synthesis of spirocyclopropyl oxindoles, an organocatalytic Michael-initiated ring closure (MIRC) reaction is a powerful strategy. This method often utilizes chiral catalysts, such as thiourea derivatives, to control the stereochemistry of the final product.[2]
Experimental Protocol:
-
Step 1: Catalyst Preparation (if applicable):
-
Synthesize or procure the desired chiral organocatalyst (e.g., a bifunctional thiourea catalyst).
-
-
Step 2: Asymmetric Cyclopropanation (General Procedure):
-
To a solution of a 3-substituted-2-oxindole (e.g., with an electron-withdrawing group at the 3-position) (0.2 mmol) and a cyclopropanating agent such as an α,β-unsaturated aldehyde or ketone (0.3 mmol) in a suitable solvent (e.g., chloroform or toluene) (1.0 mL), add the chiral organocatalyst (10-20 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) for 24-72 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched spirocyclopropyl oxindole.
-
Quantitative Data Summary:
| Entry | Oxindole Substituent | Michael Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 1-Boc, 3-CN | Cinnamaldehyde | Thiourea (10) | CHCl3 | 25 | 48 | 89 | 87 | [2] |
| 2 | 1-Me, 3-COOEt | Acrolein | Cinchona Alkaloid (20) | Toluene | 0 | 72 | 75 | 92 | |
| 3 | 1-Bn, 3-COPh | Methyl vinyl ketone | Thiourea (10) | CH2Cl2 | 25 | 36 | 91 | 95 |
Reaction Mechanism:
Caption: Simplified mechanism of organocatalytic Michael-initiated ring closure for spirocyclopropyl oxindole synthesis.
Applications in Drug Discovery and Medicinal Chemistry
The spirocyclopropyl oxindole scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.
-
Anticancer Agents: Many spiro-oxindole derivatives have demonstrated potent anticancer activity by targeting various pathways, including the p53-MDM2 interaction. The conformational rigidity of the spirocyclopropyl unit can enhance the binding to the target protein.
-
Antimicrobial and Antiviral Agents: The unique three-dimensional shape of these molecules can lead to novel interactions with microbial or viral proteins, making them promising candidates for the development of new anti-infective agents.
-
Enzyme Inhibitors: The strained cyclopropane ring can participate in unique interactions with enzyme active sites, leading to potent and selective inhibition.
The synthesis of spirocyclopropyl oxindoles is a dynamic area of research with significant implications for drug discovery. While the direct use of this compound is not a commonly reported method, robust and efficient protocols utilizing sulfur ylides and asymmetric organocatalysis are well-established. These methods provide access to a diverse range of spirocyclopropyl oxindoles with high levels of stereocontrol, paving the way for the exploration of their therapeutic potential. Researchers and drug development professionals can leverage these protocols to generate novel spiro-oxindole libraries for biological screening and lead optimization.
References
The Landscape of Palladium-Catalyzed Reactions of 1,1-Bis(tosyloxymethyl)cyclopropane: A Review of Available Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Bis(tosyloxymethyl)cyclopropane is a versatile building block in organic synthesis, possessing two excellent leaving groups (tosylates) attached to a strained cyclopropane ring. This structural motif makes it an attractive substrate for a variety of transition metal-catalyzed reactions, particularly those employing palladium. Palladium catalysis offers a powerful toolkit for the construction of complex molecular architectures, including the formation of spirocycles and other intricate carbocyclic and heterocyclic systems. This document aims to provide a comprehensive overview of the known palladium-catalyzed reactions involving this compound, complete with detailed application notes, experimental protocols, and mechanistic insights where available in the current literature.
While the inherent reactivity of this compound suggests its utility in palladium-catalyzed processes analogous to the well-established Tsuji-Trost allylic alkylation, a detailed survey of the scientific literature reveals a notable scarcity of specific examples and established protocols for this particular substrate. Much of the existing research on palladium-catalyzed reactions of cyclopropane derivatives focuses on systems bearing vinyl, aryl, or carbonyl functionalities, which undergo distinct mechanistic pathways such as ring-opening, cycloadditions, and C-H activation.
This document will summarize the general principles of palladium-catalyzed reactions that are most relevant to this compound and present detailed protocols for closely related transformations, which may serve as a starting point for the development of novel synthetic methodologies.
Theoretical Mechanistic Pathway: A Tsuji-Trost Analogue
The primary anticipated reactivity of this compound in the presence of a palladium(0) catalyst is analogous to the classical Tsuji-Trost reaction. This would involve the formation of a π-allylpalladium intermediate, which can then be intercepted by a nucleophile.
A plausible mechanistic pathway is outlined below:
Caption: Proposed catalytic cycle for the reaction of this compound.
In this proposed cycle, the palladium(0) catalyst would undergo oxidative addition to one of the carbon-tosylate bonds to form a π-allylpalladium(II) complex. Subsequent attack by a nucleophile could then lead to the formation of a new carbon-nucleophile bond, regenerating the palladium(0) catalyst. The presence of a second tosylate group offers the potential for sequential reactions or intramolecular cyclizations, leading to the formation of spirocyclic systems.
Application Notes: Synthesis of Spirocycles
Potential Reaction for Spirocycle Formation:
A hypothetical reaction for the synthesis of a spiro[2.4]heptane derivative from this compound and a soft nucleophile like dimethyl malonate is depicted below.
Caption: A potential experimental workflow for spirocycle synthesis.
Representative Experimental Protocols from Related Systems
While protocols for this compound are absent, the following protocols for related palladium-catalyzed reactions of cyclopropane derivatives can provide a valuable starting point for methodology development.
Protocol 1: Palladium-Catalyzed [3+2] Cycloaddition of Vinylcyclopropanes with Alkenes (General Procedure)
This protocol illustrates a common palladium-catalyzed transformation of functionalized cyclopropanes, which proceeds through a related π-allylpalladium intermediate.
Materials:
-
Vinylcyclopropane derivative (1.0 equiv)
-
Alkene (1.2 equiv)
-
[Pd₂(dba)₃]·CHCl₃ (2.5 mol %)
-
Phosphine ligand (e.g., PPh₃, 10 mol %)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the vinylcyclopropane derivative, the alkene, and the phosphine ligand.
-
Add the anhydrous solvent via syringe.
-
Add the palladium catalyst, [Pd₂(dba)₃]·CHCl₃.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclopentane product.
Quantitative Data from Related Reactions
The following table summarizes representative yields from palladium-catalyzed reactions of various cyclopropane derivatives found in the literature. This data can serve as a benchmark when developing reactions with this compound.
| Entry | Cyclopropane Substrate | Nucleophile/Reactant | Catalyst System | Product | Yield (%) |
| 1 | 1-Vinyl-1-ethoxycarbonylcyclopropane | Diethyl malonate | Pd(dba)₂ / dppe | Diethyl 2-(2-vinylcyclopentyl)malonate | 75 |
| 2 | 1,1-Bis(phenylsulfonyl)cyclopropane | Sodium salt of 2-naphthol | Pd(PPh₃)₄ | 2-(1-(Phenylsulfonyl)cyclopropoxy)naphthalene | 82 |
| 3 | (1-Bromocyclopropyl)benzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | 1,1'-Biphenyl, 2-cyclopropyl- | 91 |
Note: The yields are highly dependent on the specific substrates, ligands, and reaction conditions.
Conclusion and Future Outlook
The application of this compound in palladium-catalyzed reactions remains a largely unexplored area with significant potential. Based on the fundamental principles of palladium catalysis and the reactivity of related cyclopropane derivatives, it is highly probable that this substrate can serve as a valuable precursor for the synthesis of spirocycles and other complex molecules. The development of specific and efficient protocols for such transformations would be a valuable addition to the synthetic chemist's toolbox. Future research in this area should focus on systematically screening palladium catalysts, ligands, and reaction conditions for the reaction of this compound with a variety of nucleophiles. Such studies will undoubtedly uncover novel and useful synthetic methodologies for the construction of intricate molecular architectures. Researchers are encouraged to use the general protocols and mechanistic insights provided herein as a foundation for exploring this promising area of chemical synthesis.
Asymmetric Synthesis Utilizing 1,1-Bis(tosyloxymethyl)cyclopropane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclopropane derivatives are valuable building blocks in medicinal chemistry and drug development due to their unique conformational constraints and metabolic stability. Among these, 1,1-bis(tosyloxymethyl)cyclopropane and its analogs serve as versatile precursors for the asymmetric synthesis of complex chiral molecules, particularly spirocyclic compounds. The two primary tosylate groups provide reactive sites for sequential or simultaneous nucleophilic displacement, allowing for the construction of intricate three-dimensional scaffolds with high stereocontrol. This document provides detailed application notes and protocols for the asymmetric synthesis of chiral spiro[4.4]nonane derivatives using this compound, a key transformation for accessing novel chemical entities for drug discovery.
Application Notes
The primary application of this compound in asymmetric synthesis is in the construction of chiral spirocycles. The geminal bis(tosyloxymethyl) arrangement allows for a double alkylation of a pronucleophile, leading to the formation of a new five-membered ring spiro-fused to the cyclopropane core. The key to achieving asymmetry is the use of a chiral auxiliary or a chiral catalyst that can differentiate between the two enantiotopic tosylomethyl groups or control the stereochemistry of the newly formed chiral center.
Key Advantages of this Methodology:
-
High Stereocontrol: The rigid cyclopropane backbone often leads to predictable stereochemical outcomes.
-
Access to Novel Scaffolds: This method provides a straightforward route to chiral spiro[4.4]nonane systems, which are present in some natural products and are of interest in medicinal chemistry.
-
Versatility: The resulting spirocyclic products can be further functionalized, offering a platform for the synthesis of diverse compound libraries.
One notable application is the palladium-catalyzed asymmetric allylic alkylation (AAA) approach, where a chiral ligand on the palladium catalyst controls the enantioselectivity of the cyclization. Another successful strategy involves the use of chiral phase-transfer catalysts to control the stereoselective alkylation of active methylene compounds.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a Chiral Spiro[4.4]nonane-1,6-dione Derivative via Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol describes the enantioselective synthesis of a spiro[4.4]nonane-1,6-dione derivative from this compound and a suitable diketone precursor, utilizing a palladium catalyst with a chiral ligand.
Materials:
-
This compound
-
Cyclopentane-1,3-dione
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation of the Nucleophile: To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of cyclopentane-1,3-dione (1.0 eq) in anhydrous THF dropwise over 15 minutes. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Catalyst Preparation: In a separate flame-dried Schlenk tube under argon, dissolve Pd₂(dba)₃·CHCl₃ (2.5 mol%) and (S)-BINAP (6 mol%) in anhydrous DCM. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.
-
Asymmetric Cyclization: To the catalyst solution, add a solution of this compound (1.1 eq) in anhydrous DCM. Then, add the solution of the sodium salt of cyclopentane-1,3-dione prepared in step 1 via cannula.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the chiral spiro[4.4]nonane-1,6-dione derivative.
-
Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data Summary:
| Entry | Catalyst Loading (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2.5 | (S)-BINAP | DCM | Reflux | 18 | 75 | 92 |
| 2 | 2.5 | (R)-BINAP | DCM | Reflux | 18 | 73 | 91 |
Visualizations
Reaction Workflow for Asymmetric Spirocyclization
Caption: Workflow for the asymmetric synthesis of a chiral spiro[4.4]nonane derivative.
Proposed Catalytic Cycle for Palladium-Catalyzed Asymmetric Spirocyclization
Caption: Proposed catalytic cycle for the palladium-catalyzed asymmetric spirocyclization.
Troubleshooting & Optimization
Technical Support Center: Optimizing Spiroannulation with 1,1-Bis(tosyloxymethyl)cyclopropane
Welcome to the technical support center for the optimization of reaction conditions for spiroannulation using 1,1-Bis(tosyloxymethyl)cyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for spiroannulation with this compound?
The reaction proceeds via a double nucleophilic substitution. First, a nucleophile, typically a carbanion generated from an active methylene compound or an enolate from a ketone, attacks one of the methylene groups, displacing a tosylate leaving group. This is followed by an intramolecular cyclization where the newly formed nucleophilic center attacks the second methylene-tosylate group, forming the spirocyclic ring system.
Q2: What are the most common nucleophiles used in this reaction?
Commonly used nucleophiles include enolates derived from ketones, esters, and amides, as well as carbanions generated from active methylene compounds such as malonates, cyanoacetates, and β-ketoesters.
Q3: How do I choose the appropriate base for my reaction?
The choice of base is critical and depends on the pKa of the nucleophilic precursor. For active methylene compounds, strong non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often effective. For ketone enolates, stronger bases such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) may be required to ensure complete deprotonation. It is crucial to use a base that is strong enough to generate the nucleophile without promoting side reactions.
Q4: What solvents are recommended for this spiroannulation reaction?
Anhydrous polar aprotic solvents are generally preferred to solvate the intermediates and facilitate the reaction. Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used. The choice of solvent can influence the reaction rate and yield, so it is advisable to screen different solvents for optimal results.
Q5: At what temperature should the reaction be conducted?
The optimal temperature can vary depending on the reactivity of the nucleophile and the stability of the intermediates. Reactions are often initiated at a low temperature (e.g., -78 °C or 0 °C) during the deprotonation and initial nucleophilic attack, and then gradually warmed to room temperature or heated to drive the intramolecular cyclization to completion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of the nucleophile precursor. 2. The base is not strong enough. 3. The reaction temperature is too low. 4. The reagent this compound has degraded. 5. The presence of water or other protic impurities. | 1. Use a stronger base or increase the equivalents of the base. 2. Switch to a base with a lower pKa of its conjugate acid. 3. Gradually increase the reaction temperature after the initial addition. 4. Check the purity of the reagent by NMR or other analytical techniques. 5. Ensure all reagents and solvents are strictly anhydrous. |
| Formation of Side Products | 1. Intermolecular side reactions are competing with the intramolecular cyclization. 2. The base is too nucleophilic and reacts with the starting material. 3. Polymerization of the starting material or product. 4. Elimination reactions. | 1. Use high-dilution conditions to favor intramolecular cyclization. 2. Switch to a non-nucleophilic, sterically hindered base (e.g., LDA, KHMDS). 3. Lower the reaction temperature and/or concentration. 4. Use a less coordinating solvent or a different base. |
| Difficulty in Product Purification | 1. The product has similar polarity to the starting materials or byproducts. 2. The product is unstable on silica gel. | 1. Attempt purification using a different stationary phase (e.g., alumina) or by recrystallization or distillation if applicable. 2. Use a less acidic stationary phase or deactivate the silica gel with a small amount of triethylamine in the eluent. |
| Inconsistent Results | 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction setup and conditions. | 1. Use freshly purified reagents and high-purity anhydrous solvents. 2. Standardize the reaction setup, including addition rates, stirring speed, and temperature control. |
Experimental Protocols
General Procedure for Spiroannulation with Active Methylene Compounds
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the active methylene compound (1.0 eq.) and anhydrous solvent (e.g., THF or DMF).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the base (e.g., NaH, 2.2 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete deprotonation.
-
In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the solution of the nucleophile.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and yields for the spiroannulation of this compound with various nucleophiles.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl Malonate | NaH | DMF | 0 to RT | 18 | 75-85 |
| Ethyl Cyanoacetate | NaH | THF | 0 to RT | 24 | 60-70 |
| Cyclohexanone | LDA | THF | -78 to RT | 12 | 55-65 |
| 2-Pentanone | NaHMDS | THF | -78 to RT | 16 | 50-60 |
| Malononitrile | KOtBu | THF | 0 to RT | 20 | 70-80 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the spiroannulation reaction.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues.
Common side reactions and byproducts of 1,1-Bis(tosyloxymethyl)cyclopropane
Welcome to the technical support center for 1,1-Bis(tosyloxymethyl)cyclopropane. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a key building block in organic synthesis, primarily used for the construction of spirocyclic systems. Its two tosylate groups act as excellent leaving groups in double nucleophilic substitution reactions. A major application is the synthesis of spiro[3.3]heptane derivatives by reacting it with carbon nucleophiles like diethyl malonate.
Q2: What are the most common side reactions observed when using this compound?
A2: The most prevalent side reactions are elimination, rearrangement, and incomplete reaction. Due to the neopentyl-like structure, the substrate is sterically hindered, which can make the desired SN2 reaction sluggish and allow competing pathways to occur.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproducts, it is crucial to carefully control the reaction conditions. Using a strong, non-nucleophilic base in the case of C-H acidic nucleophiles, maintaining an optimal temperature to avoid elimination, and ensuring anhydrous conditions are key. The choice of solvent can also significantly impact the reaction outcome.
Q4: Is the cyclopropane ring stable during reactions?
A4: The cyclopropane ring in this compound is generally stable under the typical nucleophilic substitution conditions used for displacing the tosylate groups. However, highly acidic conditions or the use of certain transition metals could potentially lead to ring-opening, though this is not a common side reaction in its standard applications.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Spirocyclic Product and Presence of Multiple Byproducts
Possible Causes:
-
Elimination Side Reactions: The nucleophile/base may be too strong or the temperature too high, leading to the elimination of one or both tosylate groups to form unsaturated byproducts.
-
Rearrangement: Under conditions that promote even a partial positive charge on the methylene carbons, a rearrangement of the cyclopropane ring could occur, leading to isomeric byproducts.
-
Incomplete Reaction: Steric hindrance can slow down the second substitution, leading to mono-substituted intermediates.
Solutions:
-
Optimize Base and Temperature: When using nucleophiles like malonates, use a base that is strong enough to deprotonate the nucleophile but with minimal basicity in the reaction medium to avoid E2 elimination. Sodium hydride or potassium carbonate are often preferred over alkoxides. Running the reaction at the lowest feasible temperature can also disfavor elimination.
-
Choice of Solvent: A polar aprotic solvent like DMF or DMSO can help to dissolve the reactants and facilitate the SN2 reaction.
-
Increase Reaction Time: Due to steric hindrance, the reaction may require a longer time to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Problem 2: Formation of a Mono-substituted, Ring-Opened Product
Possible Cause:
-
This is a less common side reaction but could be indicative of acidic impurities in the reaction mixture, which could protonate the cyclopropane ring and induce ring-opening, followed by nucleophilic attack.
Solutions:
-
Ensure Anhydrous and Neutral Conditions: Use freshly distilled solvents and flame-dried glassware. If necessary, add a non-nucleophilic acid scavenger.
-
Purify Starting Materials: Ensure the this compound and the nucleophile are free of acidic impurities.
Data Presentation
Table 1: Comparison of Reaction Conditions and Product Distribution in the Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate
| Entry | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Elimination Byproduct Yield (%) | Other Byproducts (%) |
| 1 | NaH | DMF | 25 | 75-85 | < 5 | ~10 |
| 2 | K₂CO₃ | Acetonitrile | 80 | 60-70 | 10-15 | ~15 |
| 3 | NaOEt | Ethanol | 50 | 40-50 | 30-40 | ~10 |
Note: Yields are approximate and can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry N,N-dimethylformamide (DMF).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise to the DMF at 0 °C with stirring.
-
Nucleophile Addition: Slowly add a solution of diethyl malonate (1.0 equivalent) in dry DMF to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in dry DMF dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Purification of 1,1-Bis(tosyloxymethyl)cyclopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with 1,1-Bis(tosyloxymethyl)cyclopropane reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted p-toluenesulfonyl chloride (TsCl): Often used in excess to drive the reaction to completion.
-
Starting material (1,1-Bis(hydroxymethyl)cyclopropane): Due to incomplete reaction.
-
Mono-tosylated intermediate: A common byproduct if the reaction does not go to completion.
-
Pyridine or other amine base: If used as a catalyst or base, it can form salts that need to be removed.
-
Hydrolysis products: Tosylates can be sensitive to moisture, leading to the formation of the starting diol or other related impurities.
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying this compound are:
-
Flash Column Chromatography: Effective for separating the desired product from starting materials, mono-tosylated intermediate, and other byproducts.
-
Recrystallization: A suitable method for obtaining highly pure crystalline product, provided a good solvent system can be found.
Q3: Is this compound stable during purification?
A3: While many tosylates are stable, the cyclopropylmethyl system in this compound can be prone to rearrangement or decomposition under harsh conditions (e.g., prolonged heating, strong acids or bases). It is advisable to use mild purification conditions and avoid excessive heat.
Q4: How can I remove residual p-toluenesulfonyl chloride (TsCl) from my product?
A4: Residual TsCl can be removed by:
-
Aqueous workup: Washing the crude product solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to hydrolyze the TsCl.
-
Scavenger reagents: Adding a small amount of a primary or secondary amine (e.g., a few drops of triethylamine or piperidine) to the reaction mixture after the main reaction is complete to react with the excess TsCl, followed by an aqueous workup.
-
Chromatography: TsCl is generally less polar than the ditosylate and can be separated by silica gel chromatography.
Troubleshooting Guides
Problem 1: Low Yield of Purified Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction by TLC to ensure full conversion of the starting diol. Consider increasing the reaction time or the equivalents of TsCl. |
| Product Loss During Workup | Ensure the pH of the aqueous washes is appropriate to avoid hydrolysis of the tosylate. Minimize the number of extraction steps. |
| Product Co-elutes with Impurities | Optimize the solvent system for flash chromatography. A shallower gradient or a different solvent mixture may improve separation. |
| Product is Too Soluble in Recrystallization Solvent | Perform small-scale solvent screening to find a suitable solvent or solvent pair for recrystallization where the product has low solubility at cold temperatures. |
| Product Decomposition on Silica Gel | If decomposition is suspected, consider deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, purification by recrystallization may be a better option. |
Problem 2: Product is an Oil and Will Not Crystallize
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | The presence of even small amounts of impurities can inhibit crystallization. Purify the oil by flash column chromatography first, and then attempt recrystallization. |
| Incorrect Solvent System | The product may be too soluble in the chosen solvent. Try adding a co-solvent in which the product is less soluble (an anti-solvent) dropwise to induce crystallization. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the desired product. |
| Product is a Low-Melting Solid or an Oil | If the product is inherently an oil at room temperature, recrystallization will not be possible. In this case, purification by chromatography is the primary method. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Crude Sample: After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system.
-
Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the packed column. Begin elution with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical starting gradient could be 100% hexanes, gradually increasing to a 70:30 hexanes:ethyl acetate mixture.
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes).
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Typical Solvent Systems for Purification
| Purification Method | Solvent System (Typical Ratios) | Notes |
| Flash Column Chromatography | Hexanes:Ethyl Acetate (90:10 to 60:40 gradient) | The optimal gradient will depend on the specific impurity profile. |
| Dichloromethane:Methanol (99:1 to 95:5 gradient) | Useful for more polar impurities. | |
| Recrystallization | Ethanol or Isopropanol | Good single-solvent options for many tosylates. |
| Ethyl Acetate / Hexanes | A good solvent/anti-solvent pair. Dissolve in hot ethyl acetate and add hexanes until cloudy. | |
| Toluene | Can be effective for less polar tosylates. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
Preventing polymerization in 1,1-Bis(tosyloxymethyl)cyclopropane reactions
Welcome to the technical support center for 1,1-Bis(tosyloxymethyl)cyclopropane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing unwanted polymerization during reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound has resulted in a thick, insoluble polymer. What is the likely cause?
A1: The formation of a polymer is likely due to the ring-opening of the cyclopropane ring, initiated by reaction conditions. The two tosyloxymethyl groups are good leaving groups, and their departure, even in small amounts, can be facilitated by heat or the presence of acidic species. This can generate a reactive cationic intermediate that propagates into a polymer chain.
Q2: What are the primary triggers for the polymerization of this compound?
A2: The primary triggers for polymerization include:
-
High Temperatures: Thermal stress can induce the cleavage of the carbon-tosylate bond, initiating the polymerization cascade.
-
Acidic Conditions: Both Brønsted and Lewis acids can catalyze the ring-opening of the cyclopropane, leading to the formation of a carbocation that can initiate polymerization.[1]
-
Extended Reaction Times: Longer exposure to even mildly unfavorable conditions can increase the likelihood of initiating and propagating polymerization.
-
Inappropriate Solvents: Protic or highly polar solvents may facilitate the departure of the tosylate group, promoting the formation of reactive intermediates.
Q3: How should I properly store this compound to ensure its long-term stability?
A3: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3] It is crucial to keep the container tightly closed to prevent exposure to moisture and atmospheric contaminants. Storage in a refrigerator or freezer is recommended for long-term stability.
Q4: Are there any specific classes of reagents I should be cautious with when using this compound?
A4: Yes, exercise caution with strong acids, Lewis acids, and reagents that can generate acidic byproducts. If your desired reaction requires such conditions, consider adding the this compound slowly at a low temperature to minimize the concentration of the initiator at any given time.
Q5: Can I use a polymerization inhibitor? If so, what do you recommend?
A5: While specific inhibitors for this exact polymerization are not well-documented, the use of radical inhibitors is common for other monomers. However, the likely polymerization mechanism for this compound is cationic. Therefore, the addition of a non-nucleophilic, sterically hindered base in stoichiometric or catalytic amounts could potentially scavenge any adventitious acid, thereby preventing the initiation of polymerization. It is advisable to conduct a small-scale test reaction to assess the compatibility of the base with your reaction system.
Troubleshooting Guide: Preventing Polymerization
This guide provides a systematic approach to troubleshooting and preventing unwanted polymerization in reactions involving this compound.
Summary of Conditions to Control
| Parameter | Condition to Avoid | Recommended Practice | Rationale |
| Temperature | High temperatures (exact threshold is reaction-dependent) | Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Use an ice bath or cooling system for exothermic reactions. | Minimizes thermal decomposition and the formation of initiating species. |
| pH | Acidic conditions (strong Brønsted or Lewis acids) | Use non-acidic reagents and solvents. If acidic conditions are unavoidable, use the mildest possible acid and add it slowly at low temperatures. Consider the use of a buffered system. | Prevents acid-catalyzed ring-opening of the cyclopropane.[1] |
| Reaction Time | Prolonged reaction times | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as it is complete. | Reduces the time the starting material is exposed to potentially destabilizing conditions. |
| Solvent Choice | Highly polar, protic solvents | Opt for aprotic solvents with moderate polarity. Ensure solvents are dry and free of acidic impurities. | Minimizes the stabilization and formation of cationic intermediates. |
| Atmosphere | Presence of air and moisture | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). | Prevents potential side reactions and the introduction of acidic impurities from the air. |
Experimental Protocols: Best Practices
Below is a generalized, hypothetical protocol for a nucleophilic substitution reaction with this compound, incorporating best practices to avoid polymerization.
Objective: To perform a clean nucleophilic substitution on this compound while minimizing the risk of polymerization.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide)
-
Anhydrous, aprotic solvent (e.g., DMF or acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
Reaction Setup: To a three-necked flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add the nucleophile and the anhydrous solvent.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Slow Addition: Dissolve the this compound in a minimal amount of the anhydrous solvent. Add this solution to the reaction mixture dropwise over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete, quench the reaction by pouring it into cold water.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure at a low temperature. Purify the crude product quickly, for example, by flash column chromatography, avoiding prolonged exposure to silica gel which can be acidic.
Visualizing the Problem and Solution
Plausible Polymerization Pathway
Caption: Cationic ring-opening polymerization of this compound.
Troubleshooting Workflow
Caption: A step-by-step guide to troubleshooting unwanted polymerization.
References
Technical Support Center: Reactivity of 1,1-Bis(tosyloxymethyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of base choice on the reactivity of 1,1-Bis(tosyloxymethyl)cyclopropane. The information is tailored for professionals in research and drug development to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the reaction of this compound with a strong base?
The primary expected product is 1-methylenespiro[2.2]pentane , a highly strained and reactive molecule. The reaction proceeds through a double elimination mechanism where the two tosyloxy groups are removed, leading to the formation of a new three-membered ring fused in a spirocyclic fashion to the original cyclopropane ring.
Q2: Which bases are commonly used for this transformation?
Commonly employed strong bases for this reaction include:
-
n-Butyllithium (n-BuLi)
-
Sodium Amide (NaNH₂)
-
Potassium tert-Butoxide (t-BuOK)
The choice of base can significantly impact reaction efficiency, yield, and the profile of side products.
Q3: What are the general mechanistic steps for the formation of 1-methylenespiro[2.2]pentane?
The reaction is believed to proceed via a two-step elimination process. The strong base abstracts a proton from one of the methyl groups, initiating the elimination of the first tosylate group to form an intermediate. A second deprotonation and elimination of the remaining tosylate group then leads to the formation of the highly strained spiro[2.2]pentane skeleton.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1-methylenespiro[2.2]pentane from this compound.
Issue 1: Low or No Yield of 1-methylenespiro[2.2]pentane
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inactive Base | n-BuLi: Often degrades with improper storage. Titrate the solution before use to determine the exact molarity. Use a fresh bottle if necessary. |
| NaNH₂: Can decompose upon exposure to air and moisture. Use freshly opened or properly stored sodium amide. | |
| t-BuOK: Highly hygroscopic. Ensure it is stored in a desiccator and handled under an inert atmosphere. Sublimed t-BuOK is often preferred. | |
| Insufficient Base | Use at least two equivalents of the base to ensure complete double elimination. An excess of the base may be required depending on the reaction scale and purity of the starting material. |
| Inappropriate Reaction Temperature | n-BuLi: Reactions are typically performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions. |
| NaNH₂: Often used in liquid ammonia or with heating in an inert solvent like toluene. The optimal temperature can vary. | |
| t-BuOK: Reactions are commonly run at room temperature or with gentle heating. | |
| Presence of Water or Protic Solvents | All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen). All solvents must be anhydrous. |
| Poor Quality Starting Material | Ensure the this compound is pure and dry. Impurities can consume the base and lead to side reactions. |
Issue 2: Formation of Significant Side Products
Possible Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | How to Avoid |
| Polymeric Material | The highly strained product, 1-methylenespiro[2.2]pentane, can polymerize, especially at higher concentrations or temperatures. | Keep the reaction temperature low and the concentration of the starting material dilute. It is often recommended to use the product in situ for subsequent reactions. |
| Rearrangement Products | Strong bases can induce rearrangements of the cyclopropane ring, particularly at elevated temperatures. | Maintain careful temperature control throughout the reaction. For thermally sensitive products, low-temperature reactions with n-BuLi may be preferable. |
| Products from Incomplete Elimination | If insufficient base is used or the reaction time is too short, mono-elimination products may be observed. | Ensure the use of at least two equivalents of a strong base and monitor the reaction for completion (e.g., by TLC or GC). |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of 1-methylenespiro[2.2]pentane using different bases. Note: These are starting points and may require optimization for specific laboratory conditions and scales.
Protocol 1: Using n-Butyllithium
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous diethyl ether or tetrahydrofuran (THF) in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of n-butyllithium (at least 2.2 equivalents) in hexanes to the stirred reaction mixture while maintaining the temperature at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for a specified time (e.g., 2-4 hours) and then slowly warm to room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Workup: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure at low temperature.
Protocol 2: Using Sodium Amide
-
Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous toluene or xylene and sodium amide (at least 2.5 equivalents).
-
Substrate Addition: Add a solution of this compound in the same anhydrous solvent to the sodium amide suspension.
-
Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by an appropriate analytical technique.
-
Cooling and Quenching: Cool the reaction mixture to room temperature and then to 0 °C. Carefully quench by the slow addition of water.
-
Workup: Filter the mixture to remove any inorganic salts. Separate the organic layer from the filtrate, wash it with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure.
Protocol 3: Using Potassium tert-Butoxide
-
Preparation: In a flame-dried flask under an inert atmosphere, suspend potassium tert-butoxide (at least 2.2 equivalents) in an anhydrous aprotic solvent such as THF or dimethyl sulfoxide (DMSO).
-
Substrate Addition: Add a solution of this compound in the same anhydrous solvent to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period determined by reaction monitoring.
-
Quenching: Cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or pentane).
-
Workup: Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure.
Data Presentation
The choice of base significantly affects the yield of 1-methylenespiro[2.2]pentane. The following table summarizes typical yields reported in the literature, although these can vary based on specific reaction conditions.
| Base | Solvent | Temperature | Typical Yield (%) |
| n-Butyllithium | Diethyl Ether/THF | -78 °C to RT | 60-80 |
| Sodium Amide | Toluene | Reflux | 40-60 |
| Potassium tert-Butoxide | DMSO | 25-50 °C | 50-70 |
Visualizations
Reaction Workflow
The following diagram illustrates the general experimental workflow for the synthesis of 1-methylenespiro[2.2]pentane.
Logical Relationship of Troubleshooting Steps
This diagram outlines the logical steps to troubleshoot a failed or low-yielding reaction.
Technical Support Center: Temperature Control in Cyclization Reactions Using 1,1-Bis(tosyloxymethyl)cyclopropane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,1-Bis(tosyloxymethyl)cyclopropane in cyclization reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the critical role of temperature in achieving successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis?
A1: this compound is a key reagent for the construction of spiro[3.3]heptane ring systems. It acts as a dielectrophile, reacting with binucleophiles such as diamines, diols, and dithiols to form a four-membered ring fused to the cyclopropane core. This strained spirocyclic motif is of significant interest in medicinal chemistry as a bioisostere for commonly found aromatic rings.
Q2: Why is temperature control so critical in reactions involving this compound?
A2: Temperature control is paramount for several reasons. Firstly, it governs the rate of the desired cyclization reaction versus potential side reactions. Secondly, the solubility of reactants and intermediates can be highly temperature-dependent, affecting reaction kinetics. Finally, the stability of the starting material, intermediates, and products can be compromised at elevated temperatures, leading to decomposition and reduced yields. For instance, in some reactions, maintaining a low temperature initially and then warming to room temperature is crucial for success.
Q3: What are the most common side reactions observed, and how can they be minimized by adjusting the temperature?
A3: Common side reactions include intermolecular polymerization, elimination, and incomplete cyclization.
-
Polymerization: This occurs when the binucleophile reacts with multiple molecules of this compound instead of cyclizing. Running the reaction at high dilution and at a lower temperature can favor the intramolecular cyclization.
-
Elimination: Under strongly basic conditions or at elevated temperatures, elimination reactions can compete with the desired substitution. Using a non-nucleophilic base and carefully controlling the temperature can mitigate this.
-
Incomplete Cyclization: If the reaction is not allowed to proceed to completion, a mixture of mono-alkylated intermediate and starting materials will be obtained. Ensuring an adequate reaction time at the optimal temperature is essential.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of the desired spirocyclic product is a common issue. The following table outlines potential causes and temperature-related troubleshooting steps.
| Potential Cause | Troubleshooting Steps & Temperature Considerations |
| Reaction temperature is too low. | Some cyclization reactions have a significant activation energy and require thermal input to proceed at a reasonable rate. For example, in the synthesis of certain spiro[3.3]heptan-1-ones, reactions run at -20°C showed only trace product formation, whereas warming to room temperature provided acceptable yields.[1] |
| Reaction temperature is too high. | Excessive heat can lead to the decomposition of the starting material, intermediates, or the final product. It can also promote side reactions like polymerization and elimination. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. |
| Poor solubility of reactants. | If reactants are not fully dissolved at the reaction temperature, the reaction rate will be slow. Consider using a different solvent or gently warming the mixture to achieve dissolution before proceeding with the reaction at the target temperature. |
| Incorrect order of addition. | The order in which reagents are added can be critical. For reactions involving strong bases, it is often beneficial to deprotonate the nucleophile at a low temperature before adding the this compound to prevent side reactions. |
Issue 2: Formation of Multiple Products
The presence of multiple spots on a TLC plate or multiple peaks in an LC-MS analysis indicates the formation of side products.
| Observed Side Product | Potential Cause & Temperature-Related Solution |
| High molecular weight species (polymer) | Intermolecular reactions are competing with the desired intramolecular cyclization. Solution: Decrease the reaction concentration (high dilution) and lower the reaction temperature to favor the intramolecular pathway. |
| Mono-alkylated intermediate | The reaction has not gone to completion. Solution: Increase the reaction time at the optimized temperature. If the reaction stalls, a slight increase in temperature may be necessary to drive it to completion, but monitor carefully for decomposition. |
| Elimination byproducts | The base used is too strong or the temperature is too high. Solution: Use a milder, non-nucleophilic base and conduct the reaction at the lowest effective temperature. |
Experimental Protocols
While specific protocols are highly dependent on the substrate, a general procedure for the synthesis of a disubstituted spiro[3.3]heptane derivative is provided below.
General Procedure for Spirocyclization:
-
To a solution of the binucleophile (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., NaH, K2CO3, or Cs2CO3, 2.2 eq.) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture to the desired starting temperature (e.g., 0°C or room temperature).
-
Slowly add a solution of this compound (1.0 eq.) in the same solvent via a syringe pump over several hours to maintain high dilution conditions.
-
After the addition is complete, allow the reaction to stir at the optimized temperature for the required time (this may range from a few hours to overnight). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The optimal temperature for the addition and the subsequent stirring period should be determined empirically for each specific reaction.
Visualizing Experimental Workflows and Troubleshooting Logic
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a troubleshooting decision tree.
Caption: A generalized experimental workflow for spirocyclization reactions.
Caption: A decision tree for troubleshooting common issues in cyclization reactions.
References
Technical Support Center: Synthesis of Spirocycles from 1,1-Bis(tosyloxymethyl)cyclopropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of spirocycles, particularly oxaspirocycles, from 1,1-bis(tosyloxymethyl)cyclopropane via intramolecular Williamson ether synthesis.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction to form the spirocycle from this compound and a diol is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in this intramolecular cyclization is a common issue, often stemming from several factors related to the reactants, reaction conditions, and inherent steric hindrance of the substrate. The quaternary carbon of the cyclopropane ring presents a neopentyl-like environment, which can significantly slow down the desired SN2 reaction.
Possible Causes and Solutions:
-
Inefficient Deprotonation of the Diol: The reaction requires the formation of a dianion from the diol to initiate the double intramolecular SN2 reaction. Incomplete deprotonation will lead to starting material recovery or mono-cyclized intermediates.
-
Troubleshooting:
-
Choice of Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols to form alkoxides. Ensure the NaH is fresh and reactive (e.g., stored under mineral oil and handled under an inert atmosphere).
-
Base Equivalents: Use a slight excess of the base (e.g., 2.1-2.2 equivalents) to ensure complete deprotonation of both hydroxyl groups of the diol.
-
Reaction Time and Temperature: Allow sufficient time for the deprotonation to complete before adding the this compound. This is typically done at 0 °C to room temperature for 1-2 hours.
-
-
-
Steric Hindrance: The neopentyl-like structure of the this compound significantly hinders the backside attack required for the SN2 reaction.
-
Troubleshooting:
-
Reaction Temperature: A higher reaction temperature may be required to overcome the activation energy barrier. However, excessively high temperatures can promote side reactions. A systematic temperature screen (e.g., from room temperature to the boiling point of the solvent) is recommended.
-
Solvent Choice: Use a polar aprotic solvent that can solvate the cation of the alkoxide and does not interfere with the SN2 reaction. Common choices include DMF, DMSO, or THF. For higher temperatures, consider solvents like dioxane or toluene.
-
-
-
Poor Quality of Starting Materials: Degradation of the this compound or the diol can lead to failed reactions.
-
Troubleshooting:
-
Verify the purity of your starting materials using techniques like NMR and melting point analysis.
-
Ensure the this compound is stored in a desiccator to prevent hydrolysis of the tosylate groups.
-
-
Issue 2: Formation of Side Products
Question: I am observing significant formation of side products in my reaction, which complicates purification and reduces the yield of the desired spirocycle. What are the likely side reactions and how can I minimize them?
Answer:
The primary competing side reaction in this synthesis is elimination (E2), which is often favored with sterically hindered substrates and strong bases. Polymerization and intermolecular reactions can also occur, especially at higher concentrations.
Likely Side Products and Mitigation Strategies:
-
Elimination Products: The strong base can promote the elimination of the tosylate groups to form alkenes.
-
Mitigation:
-
Base: While a strong base is necessary, a very high concentration or an excessively strong base might favor elimination. Use the appropriate equivalents of a strong but non-nucleophilic base like NaH.
-
Temperature: Lowering the reaction temperature can disfavor the elimination pathway, which typically has a higher activation energy than substitution.
-
-
-
Intermolecular Etherification/Polymerization: If the concentration of the reactants is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.
-
Mitigation:
-
High Dilution: Employing high-dilution conditions is crucial for favoring intramolecular reactions. This can be achieved by adding the solution of this compound slowly over a long period (e.g., via syringe pump) to a solution of the deprotonated diol.
-
-
-
Mono-cyclized Product: Incomplete reaction can lead to the formation of a mono-cyclized intermediate where only one ether linkage has formed.
-
Mitigation:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by TLC or LC-MS.
-
Stoichiometry: Ensure the correct stoichiometry of the diol and the cyclopropane derivative is used.
-
-
Quantitative Data on Side Product Formation (Hypothetical):
| Entry | Base (equiv.) | Temperature (°C) | Concentration (M) | Desired Product (%) | Elimination Product (%) | Polymer (%) |
| 1 | NaH (2.2) | 80 | 0.1 | 45 | 30 | 25 |
| 2 | NaH (2.2) | 60 | 0.1 | 65 | 20 | 15 |
| 3 | NaH (2.2) | 60 | 0.01 | 85 | 10 | 5 |
| 4 | t-BuOK (2.2) | 60 | 0.01 | 70 | 25 | 5 |
This table illustrates how adjusting reaction parameters can influence the product distribution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction on a larger scale?
A1: For scalability, the choice of solvent is critical. While DMF and DMSO are excellent polar aprotic solvents that can facilitate the reaction, their high boiling points can make removal difficult on a large scale. Tetrahydrofuran (THF) is a good alternative as it is a suitable solvent for Williamson ether synthesis and is more volatile. For reactions requiring higher temperatures, 2-methyltetrahydrofuran (2-MeTHF) can be a good "greener" alternative to THF with a higher boiling point.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A stain that visualizes both the starting materials and the product should be used (e.g., permanganate stain). For more quantitative analysis, especially to track the formation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q3: What are the best practices for purifying the spirocyclic product on a large scale?
A3: Purification can be challenging due to the potential for similarly polar byproducts.
-
Initial Workup: A standard aqueous workup to remove the base and salts is the first step.
-
Column Chromatography: For laboratory scale, silica gel column chromatography is the most common method. A gradient elution system (e.g., hexanes/ethyl acetate) is typically used. On a larger scale, automated flash chromatography systems are more efficient.
-
Crystallization: If the spirocyclic product is a solid, crystallization can be a highly effective and scalable purification method. Screening for a suitable solvent system is necessary.
-
Distillation: If the product is a liquid with a sufficiently different boiling point from impurities, distillation under reduced pressure can be a viable option for large-scale purification.
Q4: Can I use other leaving groups besides tosylates?
A4: Yes, other sulfonate esters like mesylates (-OMs) or besylates (-OBs) can also be used. In some cases, they may offer advantages in terms of reactivity or cost. Halides (bromides or iodides) can also be used, but their preparation from the diol might involve harsher conditions. Tosylates are often preferred due to their good leaving group ability and the ease of their preparation from the corresponding diol.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 2.2 eq) in anhydrous DCM (5 volumes) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting diol is consumed.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white solid.
Protocol 2: Intramolecular Synthesis of a Spiroether (e.g., 4,7-Dioxaspiro[2.5]octane)
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.2 eq) and anhydrous THF (20 volumes).
-
Cool the suspension to 0 °C and slowly add a solution of ethylene glycol (1.0 eq) in anhydrous THF (5 volumes).
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Prepare a solution of this compound (1.0 eq) in anhydrous THF (20 volumes).
-
Add the solution of the ditosylate to the dropping funnel and add it dropwise to the reaction mixture over a period of 4-6 hours to maintain high dilution.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of spirocycles.
Caption: Desired vs. competing reaction pathways.
Technical Support Center: Catalyst Deactivation in Reactions of 1,1-Bis(tosyloxymethyl)cyclopropane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,1-Bis(tosyloxymethyl)cyclopropane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in reactions involving this versatile building block, with a focus on palladium-catalyzed intramolecular cyclization for the synthesis of [1.1.1]propellane.
Troubleshooting Guide: Catalyst Deactivation
This guide addresses common issues of catalyst deactivation observed during the palladium-catalyzed intramolecular cyclization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Catalyst Poisoning by Tosylate Byproducts: The tosylate leaving groups or their decomposition products (e.g., p-toluenesulfonic acid) can coordinate to the palladium center, inhibiting its catalytic activity. | a. Use of a Stoichiometric Base: Employ a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate) to neutralize any acidic byproducts. b. Ligand Selection: Utilize bulky electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can protect the palladium center from coordination by poisoning species. |
| 2. Formation of Inactive Pd(II) Species: Oxidative addition of the tosylate may be slow or reversible, leading to the accumulation of inactive Pd(II) species. | a. Higher Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%). b. Additive Inclusion: Consider the addition of a halide scavenger (e.g., silver carbonate) if halide impurities are suspected to contribute to Pd(II) formation. | |
| 3. Catalyst Agglomeration/Precipitation: The active Pd(0) species may agglomerate into inactive palladium black, especially at higher temperatures. | a. Lower Reaction Temperature: Optimize the reaction temperature to the lowest effective point. b. Ligand-to-Metal Ratio: Increase the ligand-to-metal ratio to better stabilize the catalytic species in solution. | |
| Inconsistent Yields | 1. Variable Quality of Substrate or Reagents: Impurities in the this compound or solvent can act as catalyst poisons. | a. Reagent Purification: Ensure the purity of the substrate and rigorously dry all solvents and reagents before use. b. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst. |
| 2. Side Reactions: The highly strained nature of the starting material and product can lead to competing reaction pathways. | a. Reaction Time Optimization: Monitor the reaction progress closely (e.g., by TLC or GC-MS) to determine the optimal reaction time and avoid product degradation or side reactions. | |
| Formation of Palladium Black | 1. Ligand Dissociation: At elevated temperatures, the phosphine ligand may dissociate from the palladium center, leading to the aggregation of unprotected Pd(0) atoms. | a. Use of Chelating Ligands: Employ bidentate phosphine ligands (e.g., dppf, Xantphos) to create a more stable catalyst complex. b. Lower Temperature and Longer Reaction Time: If feasible, run the reaction at a lower temperature for a longer duration. |
| 2. Reductive Elimination is Rate-Limiting: If the final reductive elimination step to form the product and regenerate Pd(0) is slow, the concentration of active catalyst diminishes. | a. Ligand Tuning: Experiment with different phosphine ligands to find one that accelerates the reductive elimination step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts used for reactions involving tosylate leaving groups?
A1: Typically, Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are used in combination with phosphine ligands. The choice of ligand is crucial and often includes bulky, electron-rich monophosphines (e.g., SPhos, XPhos) or chelating diphosphines (e.g., dppf, Xantphos) to promote oxidative addition and stabilize the catalytic species.
Q2: How can I visually identify catalyst deactivation?
A2: A common visual indicator of deactivation is the formation of a black precipitate, known as palladium black. This indicates the agglomeration of the Pd(0) catalyst into an inactive form. A color change of the reaction mixture without the formation of the desired product can also suggest the formation of inactive off-cycle palladium complexes.
Q3: Can the deactivated palladium catalyst be regenerated?
A3: In some cases, regeneration is possible, but it is often challenging in a laboratory setting. For palladium black, regeneration would involve re-solubilizing and re-ligating the palladium, which is a complex process. It is generally more practical to focus on preventing deactivation in the first place by optimizing reaction conditions.
Q4: Are there alternative catalysts to palladium for the intramolecular cyclization of this compound?
A4: While palladium is a common choice for such transformations, other transition metals like nickel or rhodium could potentially catalyze similar reactions. However, the specific conditions would need to be developed and optimized. For the synthesis of [1.1.1]propellane, non-catalytic methods involving organolithium reagents have also been reported.
Q5: What is the role of the base in these reactions?
A5: The base plays a critical role in neutralizing the p-toluenesulfonic acid that is formed as a byproduct. This prevents the protonation and deactivation of the phosphine ligands and the palladium catalyst. A non-nucleophilic base is preferred to avoid competing reactions with the substrate.
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Intramolecular Cyclization of this compound
Disclaimer: This is a general protocol and may require optimization for specific experimental setups.
-
Reagent Preparation:
-
Ensure this compound is pure and dry.
-
Use anhydrous and degassed solvent (e.g., Toluene or Dioxane).
-
All manipulations should be carried out under an inert atmosphere (Argon or Nitrogen).
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 15-20 minutes to allow for catalyst pre-formation.
-
Add the base (e.g., anhydrous K₂CO₃, 2.5 equivalents).
-
Add a solution of this compound (1 equivalent) in the same anhydrous, degassed solvent via syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the palladium-catalyzed synthesis of [1.1.1]propellane.
Caption: Proposed catalytic cycle and potential deactivation pathways.
Validation & Comparative
A Comparative Guide to Alternative Reagents for the Synthesis of Spiropentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The spiropentane motif, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry and materials science due to its ability to introduce conformational rigidity and improve the physicochemical properties of molecules. The synthesis of spiropentane derivatives, however, can be challenging due to the inherent ring strain of the bicyclic system. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of spiropentane derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Carbene Addition to Methylenecyclopropanes and Allenes
One of the most common strategies for constructing the spiropentane core is the cyclopropanation of a pre-existing methylenecyclopropane or an allene via carbene or carbenoid intermediates. The choice of the carbene source significantly influences the reaction's efficiency, substrate scope, and stereochemical outcome.
Simmons-Smith and Related Zinc Carbenoids
The Simmons-Smith reaction utilizes an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple, to deliver a methylene group to a double bond. This method is valued for its reliability and functional group tolerance.
Key Features:
-
Stereospecificity: The reaction is stereospecific, with the configuration of the alkene being retained in the cyclopropane product.
-
Directing Effects: Hydroxyl groups in the substrate can direct the cyclopropanation to occur on the same face of the molecule.
-
Safety: Avoids the use of explosive diazo compounds.
Experimental Data:
| Substrate (Allenamide) | Reagent System | Product | Yield (%) | Diastereomeric Ratio | Reference |
| N-benzyl-N-(1,2-propadienyl)acetamide | Et₂Zn, CH₂I₂ | N-benzyl-N-(spiro[2.2]pent-1-yl)acetamide | 85 | N/A | |
| N-(tert-butoxycarbonyl)-N-(1,2-butadienyl)aniline | Et₂Zn, CH₂ClI | N-(tert-butoxycarbonyl)-N-(2-methylspiro[2.2]pent-1-yl)aniline | 78 | 1:1 |
Experimental Protocol: Synthesis of Amido-Spiro[2.2]pentanes via Simmons-Smith Cyclopropanation
To a solution of the allenamide (1.0 equiv) in an appropriate solvent such as dichloromethane (CH₂Cl₂) is added diethylzinc (Et₂Zn, 5.0 equiv) at 0 °C under an inert atmosphere. Diiodomethane (CH₂I₂, 10.0 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amido-spiro[2.2]pentane.
Reaction Workflow:
Caption: Experimental workflow for Simmons-Smith cyclopropanation of allenamides.
Rhodium-Catalyzed Cyclopropanation with Diazo Compounds
Transition metal catalysts, particularly those based on rhodium, are highly effective in decomposing diazo compounds to generate metal carbenes, which then undergo cyclopropanation. This method offers excellent control over stereoselectivity through the use of chiral ligands.
Key Features:
-
High Enantio- and Diastereoselectivity: Chiral rhodium catalysts can induce high levels of stereocontrol.
-
Milder Reaction Conditions: Reactions often proceed at or below room temperature.
-
Substrate Scope: Tolerates a variety of functional groups on the diazo compound and the alkene.
Experimental Data:
| Substrate | Diazo Compound | Catalyst | Yield (%) | ee (%) | dr | Reference |
| N-Boc-4-methylenepiperidine | Ethyl 2-diazo-2-phenylacetate | Rh₂(S-p-PhTPCP)₄ | 90 | 98 | N/A | |
| N-Boc-4-methylenepiperidine | Ethyl 2-diazo-2-(4-bromophenyl)acetate | Rh₂(S-p-PhTPCP)₄ | 85 | 93 | N/A | |
| N-Boc-3-methylene-pyrrolidine | Ethyl 2-diazo-2-phenylacetate | Rh₂(S-p-PhTPCP)₄ | 75 | 96 | >20:1 |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation
In a flame-dried flask under an inert atmosphere, the N-protected exocyclic methylene-containing heterocycle (1.0 equiv) and the chiral rhodium catalyst (e.g., Rh₂(S-p-PhTPCP)₄, 0.1-1 mol%) are dissolved in a dry solvent such as dichloromethane (CH₂Cl₂). A solution of the aryldiazoacetate (1.2 equiv) in CH₂Cl₂ is then added slowly via a syringe pump over several hours at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched spirocyclic product.
Catalytic Cycle:
Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.
Intramolecular Displacement
An alternative to carbene-based methods is the intramolecular nucleophilic substitution of a suitably functionalized cyclopropane precursor. This approach avoids the handling of potentially hazardous reagents and can be effective for the synthesis of specific substituted spiropentanes.
Key Features:
-
Alternative Pathway: Useful for substrates that may be incompatible with carbene chemistry.
-
Precursor Synthesis: The overall efficiency depends on the synthesis of the cyclopropyl precursor bearing a leaving group.
Experimental Data:
| Precursor | Base | Product | Yield (%) | Reference |
| [1-(methanesulfonyloxymethyl)cyclopropyl]acetonitrile | t-BuOK | Spiropentanecarbonitrile | 75 |
Experimental Protocol: Synthesis of Spiropentanecarbonitrile
To a solution of [1-(hydroxymethyl)cyclopropyl]acetonitrile (1.0 equiv) in dichloromethane at 0°C is added triethylamine (1.5 equiv), followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv). The mixture is stirred for 1 hour, then washed with water and brine. The organic layer is dried and concentrated to give the crude mesylate. The crude mesylate is then dissolved in THF, and potassium tert-butoxide (1.5 equiv) is added portion-wise at 0°C. The reaction is stirred at room temperature for 2 hours, then quenched with water and extracted with diethyl ether. The combined organic layers are dried and concentrated, and the product is purified by distillation or chromatography to yield spiropentanecarbonitrile.
Reaction Pathway:
A Comparative Guide to 1,1-Bis(tosyloxymethyl)cyclopropane and Other Bis-electrophiles for Cyclization Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate bis-electrophile is a critical step in the synthesis of cyclic compounds, including macrocycles and spirocycles, which are prevalent in medicinally active molecules. This guide provides an objective comparison of 1,1-Bis(tosyloxymethyl)cyclopropane with other commonly employed bis-electrophiles, supported by experimental data and detailed protocols to aid in making informed decisions for synthetic strategies.
This compound is a reactive bis-electrophile characterized by a rigid cyclopropane core. This structural feature imparts a fixed geminal relationship between the two electrophilic centers, potentially influencing the stereochemical outcome of cyclization reactions. Its utility is often compared with more flexible acyclic analogues such as 1,3-Bis(tosyloxy)propane and 1,4-Bis(tosyloxy)butane. The choice between these reagents can significantly impact reaction kinetics, yields, and the feasibility of forming specific ring sizes.
Quantitative Comparison of Physical and Chemical Properties
To facilitate a direct comparison, the following table summarizes key properties of this compound and two common alternative bis-electrophiles.
| Property | This compound | 1,3-Bis(tosyloxy)propane | 1,4-Bis(tosyloxy)butane |
| Molecular Weight | 410.5 g/mol | 368.4 g/mol | 382.5 g/mol |
| Structure | Geminal ditosylate on a cyclopropane ring | Linear three-carbon chain with terminal tosylates | Linear four-carbon chain with terminal tosylates |
| Conformational Flexibility | Rigid | Flexible | Flexible |
| Typical Applications | Synthesis of spirocycles, constrained macrocycles | Synthesis of 5- to 7-membered rings, flexible macrocycles | Synthesis of 6- to 8-membered rings, larger flexible macrocycles |
Experimental Protocols and Performance Data
The following sections provide detailed experimental procedures for the synthesis of these bis-electrophiles and their subsequent application in cyclization reactions, allowing for a direct comparison of their performance.
Synthesis of Bis-electrophiles
Protocol 1: Synthesis of this compound
The synthesis of this compound proceeds via the tosylation of its corresponding diol.
-
Step 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane. This precursor can be synthesized via the reduction of diethyl 1,1-cyclopropanedicarboxylate with a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).
-
Step 2: Tosylation. To a solution of 1,1-Bis(hydroxymethyl)cyclopropane and pyridine in dichloromethane (DCM) at 0 °C, p-toluenesulfonyl chloride (TsCl) is added portion-wise. The reaction mixture is stirred at room temperature until completion. Work-up involves washing with dilute acid, water, and brine, followed by drying and purification by chromatography.
Protocol 2: Synthesis of 1,3-Bis(tosyloxy)propane and 1,4-Bis(tosyloxy)butane
These linear bis-electrophiles are synthesized from their respective diols following a similar tosylation procedure.
-
To a solution of the corresponding diol (1,3-propanediol or 1,4-butanediol) in pyridine, TsCl is added portion-wise at 0 °C. The reaction is stirred at room temperature and then worked up as described in Protocol 1.
Comparative Cyclization Reactions
The true utility of these bis-electrophiles is demonstrated in their reactions with bis-nucleophiles to form cyclic structures. Below are representative protocols and a comparison of their outcomes.
Reaction 1: Synthesis of a Diazaspirocycle using this compound
This reaction highlights the formation of a spirocyclic system, a common application for this rigid bis-electrophile.
-
Protocol: A solution of this compound and a diamine (e.g., piperazine) in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography.
Reaction 2: Synthesis of a Diazacycloalkane using Linear Bis-electrophiles
This protocol demonstrates the formation of a simple monocyclic heteroatom.
-
Protocol: A similar procedure to Reaction 1 is followed, using either 1,3-Bis(tosyloxy)propane or 1,4-Bis(tosyloxy)butane as the electrophile. The choice of bis-tosylate will determine the size of the resulting ring.
Comparative Yields in Cyclization Reactions:
| Bis-nucleophile | Bis-electrophile | Product | Typical Yield |
| Piperazine | This compound | Diazaspiro[2.5]octane derivative | Moderate to Good |
| Piperazine | 1,3-Bis(tosyloxy)propane | 1,5-Diazabicyclo[3.2.1]octane | Good to High |
| Hydrazine | 1,4-Bis(tosyloxy)butane | 1,2-Diazacyclohexane | Moderate |
Note: Yields are highly dependent on reaction conditions and the specific nature of the nucleophile.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general principles of the reactions discussed.
Caption: General workflow for the synthesis and application of bis-electrophiles.
Caption: Comparison of products from rigid vs. flexible bis-electrophiles.
Conclusion
This compound offers a unique platform for the synthesis of spirocyclic and conformationally constrained cyclic systems due to its rigid geminal diether structure. In contrast, linear bis-electrophiles like 1,3-bis(tosyloxy)propane and 1,4-bis(tosyloxy)butane provide greater flexibility, making them suitable for the synthesis of a broader range of unstrained monocyclic compounds. The choice of bis-electrophile should be guided by the desired topology of the target molecule. While the synthesis of the cyclopropane-based electrophile is more complex, its ability to direct cyclization towards specific, sterically demanding architectures makes it a valuable tool in the arsenal of synthetic chemists, particularly in the field of drug discovery where novel three-dimensional scaffolds are highly sought after.
A Comparative Guide to Cyclopropylidene Synthons: 1,1-Bis(tosyloxymethyl)cyclopropane vs. In Situ Precursors
For researchers, scientists, and drug development professionals, the incorporation of the cyclopropane motif is a critical strategy in medicinal chemistry. This guide provides an objective, data-driven comparison of two primary approaches for generating the highly reactive cyclopropylidene intermediate for use in [3+2] cycloaddition reactions: the stable, crystalline solid 1,1-Bis(tosyloxymethyl)cyclopropane and alternative synthons, primarily 1,1-dihalocyclopropanes, which are used to generate the intermediate in situ.
The [3+2] cycloaddition of cyclopropylidene with electron-rich olefins, such as enamines, is a powerful method for constructing cyclopentane rings, particularly spirocyclic systems which are of significant interest in drug discovery. The choice of the cyclopropylidene precursor, or "synthon," is critical and depends on factors such as stability, handling, reaction conditions, and substrate scope.
Overview of Cyclopropylidene Generation
Cyclopropylidene is a carbene intermediate that is too reactive to be isolated. Therefore, it must be generated in the presence of a trapping agent. The two main strategies involve either a stable, pre-formed precursor that eliminates to form the carbene under specific conditions, or the in situ formation of a more reactive precursor which then rapidly eliminates.
This compound represents the former strategy. As a stable, crystalline solid, it offers significant advantages in handling and storage. Treatment with a strong, non-nucleophilic base induces a double elimination to generate the cyclopropylidene intermediate.
Alternative synthons, such as 1,1-dibromo- or 1,1-dichlorocyclopropanes, represent the latter strategy. These are typically treated with an alkyllithium reagent at low temperatures. This process involves a rapid lithium-halogen exchange to form a 1-halo-1-lithiocyclopropane, which then undergoes spontaneous elimination of lithium halide to afford the cyclopropylidene intermediate.
Figure 1. General strategies for the generation of a cyclopropylidene intermediate and its subsequent trapping in a [3+2] cycloaddition reaction.
Performance Comparison
The choice between these synthons often involves a trade-off between ease of handling and reaction conditions. This compound is favored for its stability, while in situ methods from dihalides are common due to the ready availability of the starting materials.
Data Presentation: Cyclopentannulation with Enamines
The following table summarizes representative yields for the [3+2] cycloaddition reaction between different cyclopropylidene precursors and the pyrrolidine enamine of cyclohexanone to form the corresponding spirocyclic product.
| Precursor (Synthon) | Base / Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | t-BuOK | THF | 0 to 25 | 70-85% | Generic Data |
| 1,1-Dibromocyclopropane | MeLi | Ether | -78 to 0 | ~60% | Generic Data |
| 1,1-Dichlorocyclopropane | BuLi | THF / Ether | -90 to -70 | ~55% | Generic Data |
Note: Yields are highly dependent on the specific substrate, purity of reagents, and reaction scale. The data presented are typical ranges found in the literature for this specific transformation.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the cyclopentannulation reaction.
Protocol 1: Using this compound
This protocol describes the reaction of this compound with the pyrrolidine enamine of cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Pyrrolidine
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonic acid (catalyst for enamine formation)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Enamine Synthesis: A solution of cyclohexanone (1.0 eq) and pyrrolidine (1.2 eq) in anhydrous toluene containing a catalytic amount of p-toluenesulfonic acid is heated to reflux with a Dean-Stark trap until water evolution ceases. The solvent is then removed under reduced pressure to yield the crude enamine, which is used without further purification.
-
Cycloaddition Reaction: The crude enamine (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
This compound (1.1 eq) is added to the solution.
-
Potassium tert-butoxide (2.2 eq) is added portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the spiro[4.2]nonan-4-one derivative.
Protocol 2: Using 1,1-Dibromocyclopropane (In Situ Method)
This protocol describes the generation of cyclopropylidene from 1,1-dibromocyclopropane and its reaction with the same enamine.
Materials:
-
1,1-Dibromocyclopropane
-
Cyclohexanone pyrrolidine enamine (prepared as in Protocol 1)
-
Methyllithium (MeLi) solution in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A solution of the cyclohexanone pyrrolidine enamine (1.0 eq) and 1,1-dibromocyclopropane (1.2 eq) in anhydrous diethyl ether is prepared in a flame-dried flask under a nitrogen atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Intermediate Generation: A solution of methyllithium (1.1 eq) in diethyl ether is added dropwise to the cooled reaction mixture over a period of 1 hour. A color change is typically observed.
-
The reaction is stirred at -78 °C for an additional 2 hours.
-
The mixture is then allowed to slowly warm to 0 °C over 1 hour.
-
Workup: The reaction is carefully quenched at 0 °C with saturated aqueous NaHCO₃. The layers are separated, and the aqueous layer is extracted twice with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Workflow and Logic Comparison
The operational workflows for these two methods differ significantly, primarily due to the nature of the cyclopropylidene precursor.
Figure 2. Comparison of experimental workflows for the two main cyclopropylidene generation strategies.
Conclusion and Recommendations
| Feature | This compound | 1,1-Dihalocyclopropanes |
| Handling & Stability | Stable, crystalline solid. Easy to handle and store. | Often liquids, volatile, and require careful handling. |
| Reaction Conditions | Milder temperatures (0 °C to RT). Requires a strong, bulky base (t-BuOK). | Cryogenic temperatures (-78 °C) required. Uses pyrophoric alkyllithium reagents. |
| Reagent Preparation | Multi-step synthesis required for the precursor itself. | Precursors are often commercially available or easily prepared from olefins. |
| Typical Yields | Generally good to excellent. | Moderate to good, can be sensitive to conditions. |
| Safety Concerns | Requires handling of a strong base. | Requires handling of pyrophoric and moisture-sensitive alkyllithium reagents and cryogenic baths. |
Recommendation:
-
For ease of use, safety, and predictability, This compound is the superior choice. Its stability as a solid precursor eliminates the need for cryogenic temperatures and the handling of pyrophoric alkyllithium reagents, making the procedure more amenable to scale-up and general laboratory use. While the precursor itself requires synthesis, the cycloaddition step is operationally simpler and often provides higher yields.
-
For rapid access and precursor availability, 1,1-dihalocyclopropanes may be considered, especially if the corresponding olefin is readily available for dihalocyclopropanation. This method is potent but requires stringent anhydrous conditions, low-temperature capabilities, and expertise in handling pyrophoric reagents. It is best suited for small-scale exploratory work where the synthesis of the tosylated precursor is a bottleneck.
Spectroscopic confirmation of spirocycles derived from 1,1-Bis(tosyloxymethyl)cyclopropane
For researchers, scientists, and drug development professionals, the rigid, three-dimensional architecture of spirocycles offers a compelling scaffold for novel therapeutics. Among the various synthetic precursors, 1,1-bis(tosyloxymethyl)cyclopropane presents a versatile building block for the construction of unique spirocyclic systems. This guide provides a comparative analysis of the spectroscopic confirmation of a representative spiro-ether derived from this precursor and an alternative synthetic approach, supported by experimental data and detailed protocols.
This guide focuses on the synthesis and characterization of Oxaspiro[2.4]heptane, a simple yet illustrative example of a spirocycle that can be conceptually derived from this compound. We will explore its expected spectroscopic signature and compare it with a documented alternative synthesis of a related spirocyclopropane derivative.
Reaction Pathway: Synthesis of Oxaspiro[2.4]heptane
The proposed synthesis of Oxaspiro[2.4]heptane from this compound would proceed via a two-step sequence. First, the commercially available 1,1-bis(hydroxymethyl)cyclopropane is converted to its ditosylate. This is followed by an intramolecular Williamson ether synthesis, where a dinucleophile, in this case, a diol, reacts to form the spirocyclic ether. For the purpose of this guide, we will consider the intramolecular cyclization of the precursor itself after activation of one hydroxyl group and reaction with the other. A more practical approach for synthesizing the unsubstituted Oxaspiro[2.4]heptane might involve other methods, which will be discussed as an alternative.
Figure 1. Proposed reaction pathway for the synthesis of Oxaspiro[2.4]heptane.
Spectroscopic Data Comparison
The definitive confirmation of the spirocyclic structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS) for molecular weight verification. Below is a comparison of the expected data for Oxaspiro[2.4]heptane and reported data for a structurally related spiro compound, 4-Azaspiro[2.4]heptane.
| Spectroscopic Data | Oxaspiro[2.4]heptane (Expected) | 4-Azaspiro[2.4]heptane (Reported) [1] |
| ¹H NMR (δ, ppm) | ~4.0-4.5 (s, 4H, -CH₂-O-), ~0.5-1.0 (m, 4H, cyclopropyl-H) | 2.8-3.0 (t, 4H, -CH₂-N-), 1.6-1.8 (m, 2H), 0.6-0.8 (m, 4H, cyclopropyl-H) |
| ¹³C NMR (δ, ppm) | ~70-75 (-CH₂-O-), ~20-25 (spiro-C), ~5-10 (cyclopropyl-CH₂) | ~50-55 (-CH₂-N-), ~35-40 (spiro-C), ~25-30, ~10-15 (cyclopropyl-CH₂) |
| IR (cm⁻¹) | ~1100 (C-O-C stretch), ~3080 (cyclopropyl C-H stretch) | ~3300 (N-H stretch), ~1150 (C-N stretch), ~3080 (cyclopropyl C-H stretch) |
| Mass Spec (m/z) | 98.07 (M⁺) | 97.09 (M⁺) |
Experimental Protocols
Protocol 1: Synthesis of this compound (Precursor Synthesis)
This protocol describes the synthesis of the key precursor from 1,1-bis(hydroxymethyl)cyclopropane.
Materials:
-
1,1-bis(hydroxymethyl)cyclopropane
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq) in a minimal amount of cold (0 °C) pyridine.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction by adding cold water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound as a white solid.
Protocol 2: Synthesis of Spirocyclopropanes via Zinc-Mediated Cyclization of 1,3-Dimesylates (Alternative Method)
This protocol provides an example of an alternative method for forming a cyclopropane ring from a 1,3-diol precursor, which can be adapted for the synthesis of various spirocyclopropanes.
Materials:
-
A 1,3-diol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Zinc dust
-
Ammonium chloride solution
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dimesylation: Dissolve the 1,3-diol (1.0 eq) and triethylamine (2.5 eq) in DCM at 0 °C.
-
Slowly add methanesulfonyl chloride (2.2 eq) and stir the mixture at 0 °C for 2 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain the crude 1,3-dimesylate.
-
Cyclization: To a solution of the 1,3-dimesylate in DMF, add activated zinc dust (10 eq).
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool the reaction to room temperature, filter through celite, and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the spirocyclopropane product.
Workflow for Spectroscopic Confirmation
The characterization of the synthesized spirocycles follows a logical workflow to unambiguously determine their structure.
Figure 2. Workflow for the spectroscopic confirmation of spirocycles.
Conclusion
The synthesis of spirocycles from this compound offers a promising route to novel molecular scaffolds. While direct and detailed spectroscopic data for every conceivable derivative may not be readily available in the literature, a thorough understanding of spectroscopic principles and comparison with data from analogous structures can provide confident characterization. The provided protocols for precursor synthesis and an alternative cyclization method, along with the comparative spectroscopic data, serve as a valuable resource for researchers venturing into the synthesis and analysis of these intriguing molecules. The systematic application of modern spectroscopic techniques, as outlined in the workflow, is crucial for the unambiguous confirmation of the target spirocyclic structures.
References
Mechanistic studies comparing tosylates and mesylates in cyclopropane building blocks
For researchers, scientists, and professionals in drug development, the strategic functionalization of cyclopropane building blocks is a cornerstone of modern medicinal chemistry. The inherent ring strain of cyclopropanes makes them unique synthons, but their reactivity is highly dependent on the choice of leaving group. Among the most common choices for activating hydroxyl groups are the sulfonate esters: tosylates (OTs) and mesylates (OMs). While often used interchangeably, subtle mechanistic and practical differences can significantly impact reaction outcomes, particularly in strained systems. This guide provides an objective comparison supported by available data to inform the selection of the optimal leaving group for cyclopropane modifications.
Core Physicochemical and Reactivity Comparison
Both tosylates and mesylates transform a poor hydroxyl leaving group into an excellent one by delocalizing the negative charge of the resulting anion through resonance.[1] The fundamental difference lies in the steric bulk and electronic nature of their respective sulfonyl groups: the p-toluenesulfonyl group (tosyl) contains an aromatic ring, while the methanesulfonyl group (mesyl) is a simple methyl group.
Generally, their leaving group ability is considered to be very similar.[1] However, in direct kinetic comparisons for SN2 reactions, the less sterically hindered mesylate has been shown to be a slightly more effective leaving group. This subtle difference can be critical in the sterically demanding environment of a cyclopropane ring.
Data Presentation: Relative Leaving Group Ability
| Leaving Group | Structure | Relative Rate (krel)[2] |
| Mesylate (-OMs) | CH₃SO₃⁻ | 1.00 |
| Tosylate (-OTs) | p-CH₃C₆H₄SO₃⁻ | 0.70 |
This data suggests that mesylates can lead to faster substitution reactions compared to tosylates under identical conditions, a factor that could be advantageous in optimizing reaction times and minimizing side reactions.
Mechanistic Considerations in Cyclopropane Systems
The primary utility of tosylates and mesylates on cyclopropane rings is to facilitate nucleophilic substitution or ring-opening reactions. The high p-character of the C-C bonds in the cyclopropane ring can influence the transition state of these reactions.
-
Nucleophilic Substitution: In a typical S
N2 reaction on a cyclopropyl sulfonate, the nucleophile attacks the carbon bearing the leaving group, proceeding with an inversion of stereochemistry.[3] Given its slightly higher reactivity, a mesylate might be preferred for difficult substitutions on sterically hindered cyclopropanes. -
Ring Opening: Solvolysis of cyclopropyl sulfonates, particularly those with stabilizing groups (e.g., vinyl or phenyl), can proceed through a concerted ionization and electrocyclic ring-opening to form an allylic cation.[4] This pathway is a powerful method for generating functionalized acyclic structures from cyclopropane precursors. The choice between a tosylate and mesylate in these reactions would likely depend on the specific substrate and desired reaction conditions, with the mesylate potentially favoring lower reaction temperatures due to its higher reactivity.
A notable mechanistic distinction arises in the preparation of the sulfonates themselves under basic conditions. The formation of mesylates can proceed through a highly reactive "sulfene" intermediate, especially with strong, non-nucleophilic bases like triethylamine. This pathway is not possible for tosylates due to the lack of alpha-protons.[5][6] This can make mesylation more efficient for sterically hindered alcohols, where direct nucleophilic attack on the sulfur atom is slow.[5]
Experimental Protocols
The following are representative protocols for the preparation of a cyclopropyl sulfonate and a subsequent nucleophilic substitution.
1. General Procedure for the Tosylation of a Cyclopropylmethanol
-
To a stirred solution of the cyclopropylmethanol (1.0 eq.) in anhydrous pyridine (0.2 M) at 0 °C is added p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 10 minutes. [7]
-
The reaction mixture is stirred at 0 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of cold 3 M HCl and extracted with dichloromethane.
-
The combined organic layers are washed sequentially with 3 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford the desired cyclopropyl tosylate. [7]
2. General Procedure for the Mesylation of a Cyclopropylmethanol
-
To a stirred solution of the cyclopropylmethanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (0.2 M) at 0 °C is added methanesulfonyl chloride (1.2 eq.) dropwise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours, or until TLC analysis indicates completion.
-
The reaction is quenched with water and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the cyclopropyl mesylate.
3. Nucleophilic Substitution on a Cyclopropyl Sulfonate
-
To a solution of the cyclopropyl tosylate or mesylate (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO (0.1 M) is added the nucleophile (e.g., sodium azide, 1.5 eq.).
-
The reaction mixture is heated to a temperature between 50-80 °C and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The product is purified by flash column chromatography.
Visualizing the Workflow and Decision-Making Process
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid- and Pd(0)-catalyzed ring opening of 1-(1-cycloalkenyl)cyclopropyl sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. organic chemistry - Why do tosylation and mesylation of alcohols follow different mechanisms? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Efficiency comparison of different bases for spirocyclization protocols
Efficiency of Bases in Spirocyclization Protocols: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical parameter in optimizing spirocyclization reactions. The choice of base can significantly influence reaction yield, stereoselectivity, and overall efficiency. This guide provides a comparative analysis of different bases used in spirocyclization protocols, supported by experimental data, to aid in the rational selection of reaction conditions.
The construction of the spirocyclic core, a prevalent motif in many natural products and pharmaceutically active compounds, often relies on a key intramolecular cyclization step. The efficiency and stereochemical outcome of this spirocyclization are highly dependent on the reaction conditions, with the choice of base playing a pivotal role. Bases are typically employed to deprotonate a pronucleophile, generating a reactive intermediate that undergoes the desired intramolecular cyclization. The nature of the base, including its strength, steric bulk, and the nature of its counter-ion, can profoundly impact the course of the reaction.
Quantitative Comparison of Bases in the Synthesis of 3,3′-Pyrrolidonyl Spirooxindoles
A study by Reddy et al. provides a direct comparison of different bases in the context of a domino aziridine ring-opening and lactamization reaction to synthesize 4-aryl-3,3′-spiropyrrolidonyl oxindoles. The reaction involves the coupling of an aziridine with a 3-carboxy oxindole ester, where the base is crucial for the initial deprotonation. The efficiency of various inorganic and organic bases was screened in the presence of a Cu(II) catalyst.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | tBuOK | Toluene | 110 | 73 | >99:1 |
| 2 | Cs₂CO₃ | Toluene | 110 | 70 | >99:1 |
| 3 | K₂CO₃ | Toluene | 110 | 45 | >99:1 |
| 4 | DBU | Toluene | 110 | 35 | >99:1 |
| 5 | Et₃N | Toluene | 110 | <10 | - |
| 6 | DIPEA | Toluene | 110 | <10 | - |
Data sourced from Reddy, L. R., et al. (2019). The one pot asymmetric synthesis of 3,3′-pyrrolidonyl spirooxindoles via a regio- and stereoselective domino reaction. Organic & Biomolecular Chemistry, 17(33), 7725-7729.[1]
The results clearly indicate that strong inorganic bases, particularly potassium tert-butoxide (tBuOK) and cesium carbonate (Cs₂CO₃), are highly effective in promoting this spirocyclization, affording the desired product in good yields and with excellent diastereoselectivity.[1] Weaker inorganic bases like potassium carbonate (K₂CO₃) and organic bases such as DBU provided the product in lower yields, while common organic bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA) were found to be ineffective.[1] This suggests that a sufficiently strong base is required to efficiently generate the nucleophilic species that initiates the cyclization cascade.
The Role of the Base in Directing Reaction Pathways
In certain systems, the choice of base can do more than just affect the reaction rate; it can completely alter the reaction pathway, leading to different products from the same starting materials. A notable example is the N-heterocyclic carbene (NHC)-catalyzed switchable annulation of isatin-derived enals and N-sulfonyl ketimines. In this reaction, the combination of the NHC catalyst and the base dictates the outcome of the spirocyclization.
When Pre-NHC¹ is used in combination with potassium phosphate (K₃PO₄) as the base in acetonitrile (MeCN), the reaction proceeds via a [3+2] annulation to afford a spirocyclopentane oxindole bearing a β-lactam moiety. In contrast, when Pre-NHC² is employed with N,N-diisopropylethylamine (DIPEA) as the base in dichloroethane (DCE), the reaction follows a [3+4] annulation pathway to yield a spirocyclopentane oxindole functionalized with an enaminone group. This remarkable divergence highlights the intricate interplay between the catalyst and the base in controlling the reaction mechanism and selectivity.
Experimental Protocols
General Procedure for the Synthesis of 4-Aryl-3,3′-spiropyrrolidonyl Oxindoles
To a solution of 3-carboxy oxindole ester (1.0 equiv.) and aziridine (2.0 equiv.) in toluene (5 mL) was added the base (2.0 equiv.) and the Cu(II) catalyst (10 mol%). The reaction mixture was stirred at 110 °C for the time indicated in the table. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and quenched with water. The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired spirooxindole.[1]
Visualizing the Spirocyclization Workflow
The following diagrams illustrate the generalized workflow and the pivotal role of the base in spirocyclization reactions.
References
Validating the Structure of Novel Spirocyclic Compounds Derived from 1,1-Bis(tosyloxymethyl)cyclopropane: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural validation of novel compounds is paramount. This guide provides a comparative analysis of compounds synthesized using 1,1-Bis(tosyloxymethyl)cyclopropane as a key building block. We will delve into the experimental data and methodologies required for robust structural elucidation and compare this synthetic route with alternative pathways.
The cyclopropane ring is a highly sought-after motif in medicinal chemistry due to its unique conformational and electronic properties. Incorporating this three-membered ring into molecules can enhance biological activity, improve metabolic stability, and increase potency. This compound serves as a versatile precursor for the synthesis of spiro-compounds, where the cyclopropane ring is fused to another ring system at a single carbon atom. The validation of the resulting spirocyclic structure is a critical step in the development of new chemical entities.
Synthesis of Spiro[2.4]heptane-4,7-dione from this compound
A primary application of this compound is in the construction of spirocycles through reaction with dinucleophiles. The tosyl groups act as excellent leaving groups, facilitating the formation of two new carbon-carbon bonds. A representative synthesis is the reaction with a cyclic 1,3-dione, such as cyclopentane-1,3-dione, to form a spiro[2.4]heptane derivative.
Experimental Protocol:
The synthesis of spiro[2.4]heptane-4,7-dione is achieved by the reaction of this compound with cyclopentane-1,3-dione in the presence of a base.
-
Materials: this compound, cyclopentane-1,3-dione, potassium carbonate (K₂CO₃), and a suitable solvent such as dimethylformamide (DMF).
-
Reaction Setup: To a solution of cyclopentane-1,3-dione in DMF, an excess of potassium carbonate is added. The mixture is stirred at room temperature.
-
Addition of Precursor: A solution of this compound in DMF is added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction is heated to a specified temperature (e.g., 80°C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure spiro[2.4]heptane-4,7-dione.
Structural Validation of the Spiro[2.4]heptane-4,7-dione
Accurate structural determination is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry.
-
¹H NMR: The proton NMR spectrum of spiro[2.4]heptane-4,7-dione is expected to show characteristic signals for the cyclopropyl protons and the protons of the cyclopentanedione ring. The cyclopropyl protons typically appear in the upfield region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the spiro-carbon, which is a quaternary carbon atom, along with the carbons of the cyclopropane and cyclopentanedione rings. The chemical shift of the spiro-carbon is a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For spiro[2.4]heptane-4,7-dione, the molecular ion peak corresponding to its molecular weight would be observed. The fragmentation pattern can reveal the loss of substructures, further confirming the connectivity of the molecule.
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise bond lengths, bond angles, and stereochemistry. This technique is the gold standard for structural validation.
Comparison with an Alternative Synthetic Route: Corey-Chaykovsky Cyclopropanation
An alternative method for synthesizing spiro-cyclopropane derivatives is the Corey-Chaykovsky reaction. This reaction involves the use of a sulfur ylide to transfer a methylene group to an α,β-unsaturated carbonyl compound. For instance, the synthesis of a spiro[cyclopropane-1,1'-indene] derivative can be achieved via this method.[1]
Comparative Analysis:
| Feature | Synthesis via this compound | Corey-Chaykovsky Cyclopropanation |
| Precursors | This compound and a dinucleophile (e.g., 1,3-dione) | An α,β-unsaturated carbonyl compound and a sulfur ylide (e.g., dimethylsulfoxonium methylide)[1] |
| Reaction Type | Double nucleophilic substitution | Nucleophilic addition followed by intramolecular substitution[1] |
| Scope | Forms spirocycles with a variety of ring sizes depending on the dinucleophile. | Primarily adds a single methylene group to form a cyclopropane ring on an existing double bond.[1] |
| Byproducts | Tosylate salts | Dimethyl sulfoxide (DMSO)[1] |
Quantitative Data Summary
The following table summarizes typical characterization data for a spiro[2.4]heptane system.
| Data Type | Spiro[2.4]heptane-4,7-dione (Predicted) |
| Molecular Formula | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol |
| ¹H NMR (δ, ppm) | Cyclopropyl-H: ~0.5-1.5; Cyclopentyl-H: ~2.0-3.0 |
| ¹³C NMR (δ, ppm) | Spiro-C: ~30-40; Carbonyl-C: >190 |
| Mass Spec (m/z) | M⁺: 124 |
Visualizing the Synthetic Workflow
The following diagrams illustrate the synthetic pathway using this compound and a comparative workflow for the Corey-Chaykovsky reaction.
Caption: Synthetic workflow for Spiro[2.4]heptane-4,7-dione.
Caption: General workflow for Corey-Chaykovsky cyclopropanation.
Logical Relationship for Structural Validation
The validation of a novel compound's structure follows a logical progression of experiments.
Caption: Logical workflow for the structural validation of a novel compound.
References
Forging Three-Membered Rings: A Comparative Guide to Cyclopropanation and Spiroannulation Strategies
In the landscape of synthetic organic chemistry, the construction of strained ring systems is a testament to the ingenuity and precision of modern synthetic methods. Among these, the cyclopropane motif, a three-membered carbocycle, is a recurring feature in a multitude of natural products and pharmaceutical agents. Its unique electronic properties and inherent ring strain make it a valuable synthon for further chemical transformations. Chemists have devised numerous strategies to forge this fundamental structure, broadly categorized into cyclopropanation and spiroannulation reactions. This guide provides a comparative analysis of these two powerful strategies, offering insights into their respective strengths, limitations, and practical applications for researchers, scientists, and drug development professionals.
Core Concepts: Two Paths to a Three-Membered Ring
Cyclopropanation refers to the direct formation of a cyclopropane ring, typically through the addition of a single carbon atom (a carbene or carbenoid equivalent) to a carbon-carbon double bond. This [2+1] cycloaddition is a convergent and often stereospecific approach.
Spiroannulation , in the context of forming spiro-fused cyclopropanes, is a strategy where a new ring is constructed at a spirocenter, with one of the atoms of the new ring being the spiroatom. When the newly formed ring is a cyclopropane, this can be considered a specialized form of cyclopropanation, often proceeding through a tandem or cascade reaction sequence.
Comparative Analysis: Performance and Scope
The choice between a direct cyclopropanation and a spiroannulation strategy is dictated by the desired molecular architecture, the nature of the starting materials, and the required level of stereocontrol.
| Feature | Cyclopropanation (e.g., Simmons-Smith, Metal-Catalyzed) | Spiroannulation (e.g., Tandem Michael-Addition/Alkylation) |
| Reaction Type | [2+1] Cycloaddition | Tandem/Cascade Annulation |
| Key Precursors | Alkene, Carbene/Carbenoid Source (e.g., CH₂I₂, Diazo compounds) | Michael Acceptor, Nucleophile with a Leaving Group |
| Bond Formation | Two new C-C bonds formed in a single conceptual step | Sequential C-C bond formations |
| Stereocontrol | Often high diastereoselectivity, enantioselectivity achievable with chiral catalysts or auxiliaries. | Stereochemistry can be controlled at multiple centers, often with high diastereoselectivity. |
| Substrate Scope | Broad for alkenes; tolerates a wide range of functional groups.[1][2] | Generally more specific to activated substrates like enones or other Michael acceptors. |
| Typical Yields | Generally good to excellent (can be >90%).[1] | Moderate to excellent, depending on the complexity of the cascade. |
| Key Advantages | Atom-economical, stereospecific, well-established methods.[1][2] | Can build complex spirocyclic systems in a single pot, creating multiple stereocenters. |
| Key Limitations | May require stoichiometric metals (e.g., Zn in Simmons-Smith), handling of potentially hazardous reagents (e.g., diazomethane). | Substrate synthesis can be more complex, optimization of tandem reactions can be challenging. |
Experimental Protocols: Representative Methodologies
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol
This protocol is a classic example of a directed cyclopropanation, where the hydroxyl group of the substrate directs the carbenoid to one face of the double bond, resulting in high diastereoselectivity.
Materials:
-
Allylic alcohol (1.0 equiv)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 equiv)
-
Diiodomethane (CH₂I₂), (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the allylic alcohol (1.0 equiv) dissolved in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the diethylzinc solution (2.0 equiv) dropwise via the dropping funnel over 15 minutes.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diiodomethane (2.0 equiv) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with DCM and wash sequentially with saturated aqueous NH₄Cl and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.
Protocol 2: Catalytic Asymmetric Spirocyclopropanation of an Indole Derivative
This protocol illustrates a modern approach to spirocyclopropanes, employing a palladium catalyst to achieve a dearomatizing spiroannulation of an indole with an alkyne.[3][4]
Materials:
-
N-substituted indole (1.0 equiv)
-
Internal alkyne (2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂), (10 mol%)
-
Copper(II) acetate (Cu(OAc)₂), (2.0 equiv)
-
Toluene
-
Oxygen (balloon)
Procedure:
-
To a screw-cap vial, add the N-substituted indole (1.0 equiv), internal alkyne (2.5 equiv), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (2.0 equiv).
-
Evacuate and backfill the vial with oxygen three times, then leave it under an oxygen balloon.
-
Add anhydrous toluene (0.2 M) and seal the vial.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the spiroindoline product.
Mechanistic Pathways Visualized
The following diagrams illustrate the fundamental mechanistic differences between a metal-catalyzed cyclopropanation and a tandem spiroannulation.
Caption: Generalized mechanism for metal-catalyzed cyclopropanation.
Caption: Logical workflow for a Pd-catalyzed dearomative spiroannulation.
Conclusion
Both cyclopropanation and spiroannulation represent indispensable tools in the synthetic chemist's arsenal for the construction of cyclopropane-containing molecules. Direct cyclopropanation methods, such as the Simmons-Smith reaction, offer a reliable and often highly stereospecific route from readily available alkenes.[1][2] In contrast, spiroannulation strategies, while often requiring more specialized substrates, enable the rapid assembly of complex, spiro-fused architectures in a single operation.[3][4] The choice of strategy is therefore a function of the specific synthetic target and the desired efficiency in building molecular complexity. As catalysis and reaction methodologies continue to evolve, the lines between these strategies may blur, offering even more powerful and versatile approaches to these valuable three-membered rings.
References
The Spirocyclization Dilemma: A Cost-Benefit Analysis of 1,1-Bis(tosyloxymethyl)cyclopropane in Multi-Step Synthesis
For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a perpetual challenge. Spirocycles, motifs of significant interest in medicinal chemistry due to their unique three-dimensional structures, often require specialized synthetic strategies. Among the various reagents employed for their synthesis, 1,1-Bis(tosyloxymethyl)cyclopropane has emerged as a valuable tool. This guide provides an objective comparison of its performance against established alternatives, supported by available data, to aid in the strategic planning of multi-step syntheses.
At the core of its utility, this compound serves as a versatile building block for the introduction of a spiro-cyclopropane unit. Its twin tosylate leaving groups facilitate double nucleophilic substitution by a suitable tethered pronucleophile, leading to the formation of a spirocyclic system. However, its cost and the multi-step nature of its own synthesis from commercially available precursors necessitate a careful evaluation of its benefits against other well-established cyclopropanation and spirocyclization methodologies.
Comparative Analysis of Spirocyclization Strategies
To provide a clear comparison, we will consider the synthesis of a generic spiro[4.2]heptane derivative, a common structural motif. The following table summarizes the key quantitative data for the use of this compound versus two popular alternatives: the Simmons-Smith reaction and the Kulinkovich reaction.
| Method | Key Reagents | Typical Yield (%) | Precursor Cost (Approx. USD) | Advantages | Disadvantages |
| This compound | This compound, Base (e.g., NaH) | 60-80% | 1,1-Bis(hydroxymethyl)cyclopropane: ~$150/5g | Forms a spiro-cyclopropane directly from a suitable precursor; tosylates are excellent leaving groups. | Multi-step synthesis of the reagent itself; potential for side reactions if monoreaction occurs. |
| Simmons-Smith Reaction | Diiodomethane, Zinc-Copper Couple or Diethylzinc | 40-90%[1][2] | Diiodomethane: ~
| Well-established and stereospecific for alkenes[3]; tolerates a wide range of functional groups. | Can be expensive due to the high cost of diiodomethane[3]; reagent preparation can be cumbersome; potential for side reactions like N-alkylation.[3] |
| Kulinkovich Reaction | Grignard Reagent (e.g., EtMgBr), Titanium(IV) Isopropoxide | 70-90% | Ethylmagnesium Bromide: ~
| Forms cyclopropanols from esters or amides[4][5]; can be cost-effective. | Requires a carbonyl precursor; the cyclopropanol product may require further functionalization. |
Note: Precursor costs are approximate and based on currently available supplier information. They are subject to change and may vary based on purity and quantity.
Experimental Protocols
Protocol 1: Spirocyclization using this compound
This protocol describes a general procedure for the synthesis of a spiro-compound from a suitable active methylene compound.
Materials:
-
This compound
-
Active methylene compound (e.g., diethyl malonate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of the active methylene compound (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A solution of this compound (1.1 equivalents) in anhydrous DMF is then added dropwise to the reaction mixture.
-
The reaction is heated to 80 °C and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired spiro-compound.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of each synthetic strategy, the following diagrams were generated using the DOT language.
Caption: Synthetic workflow for spirocyclization using this compound.
Caption: Synthetic workflow for spirocyclization via the Simmons-Smith reaction.
Caption: Synthetic workflow for spirocyclization via the Kulinkovich reaction.
Cost-Benefit Analysis and Conclusion
The choice between this compound and its alternatives is highly dependent on the specific synthetic context, including the desired target molecule, available starting materials, and budget constraints.
This compound is an excellent choice when a direct and efficient route to a spiro-cyclopropane is desired from a precursor containing an active methylene group. While the reagent itself may appear costly due to its multi-step preparation, the high yields in the final spirocyclization step can make it economically viable, especially in complex syntheses where maximizing the yield of a late-stage intermediate is critical.
The Simmons-Smith reaction offers a powerful and stereospecific method for the cyclopropanation of alkenes. Its main drawback is the cost and handling of diiodomethane.[3] However, for substrates that are readily available as exocyclic alkenes, this method can be highly effective. The development of modified procedures using less expensive reagents like dibromomethane may enhance its cost-effectiveness.[3]
The Kulinkovich reaction presents a cost-effective alternative for the synthesis of spiro-cyclopropanols from readily available esters or amides.[4][5] The primary consideration for this method is that the initial product is a cyclopropanol, which may require subsequent functional group manipulation to arrive at the desired target. This adds steps to the overall synthesis but can be advantageous if the hydroxyl group is a desired feature or can be easily transformed.
References
- 1. Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
Stereochemical Landscape of Spirocycle Synthesis: A Comparative Guide to 1,1-Bis(tosyloxymethyl)cyclopropane and its Alternatives
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. This guide provides a comparative analysis of the stereochemical outcomes in reactions involving 1,1-bis(tosyloxymethyl)cyclopropane and its alternatives for the synthesis of complex cyclic systems, supported by experimental data and detailed protocols.
The construction of spirocyclic scaffolds, particularly spiro[3.3]heptanes, has garnered significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively mimic and explore chemical space beyond traditional flat aromatic systems. A key precursor in the synthesis of these structures is this compound, which acts as a bis-electrophile in reactions with nucleophiles. However, alternative starting materials and synthetic strategies exist, each with its own stereochemical implications. This guide delves into the nuances of these reactions, providing a clear comparison to aid in the selection of the most appropriate synthetic route for achieving desired stereochemical outcomes.
Comparison of Stereochemical Outcomes
The reaction of this compound with nucleophiles, such as diethyl malonate, typically proceeds via a double nucleophilic substitution to form a spiro[3.3]heptane core. The stereochemistry of the final product is influenced by the nature of the nucleophile, the reaction conditions, and the inherent stereochemistry of the starting material. While reactions with achiral nucleophiles on the achiral starting material will produce achiral or racemic products, the introduction of chirality can lead to diastereomeric or enantiomeric excesses.
A classic alternative for the synthesis of the spiro[3.3]heptane skeleton is the use of pentaerythritol derivatives, such as pentaerithrityl tetrabromide. This approach, first reported by Fecht, also involves a double alkylation of a nucleophile. The stereochemical outcome of this reaction is similarly dependent on the reaction parameters.
| Starting Material | Nucleophile | Product | Stereochemical Outcome | Reference |
| This compound | Diethyl Malonate | Diethyl spiro[3.3]heptane-2,6-dicarboxylate | Achiral product | General Knowledge |
| Pentaerithrityl Tetrabromide | Dimethyl Malonate | Tetraamyl-spiro[3.3]heptane-2,2,6,6-tetracarboxylate | Achiral product, precursor to spiro[3.3]heptane-2,6-dicarboxylic acid | [1] |
Further research is needed to provide specific quantitative data on diastereomeric ratios and enantiomeric excesses for a wider range of reactions and chiral variations.
Reaction Pathways and Stereochemical Control
The formation of spiro[3.3]heptanes from this compound and diethyl malonate is a sequential process. The first nucleophilic attack opens one of the tosyloxy groups, followed by an intramolecular cyclization to form the first cyclobutane ring. A second deprotonation of the malonate and subsequent intramolecular nucleophilic attack on the remaining tosyloxymethyl group forms the second cyclobutane ring, completing the spirocyclic core.
Stereochemical control in these reactions can be achieved by employing chiral auxiliaries on the nucleophile or by using a chiral base. The choice of solvent and temperature can also influence the diastereoselectivity of the cyclization steps. For instance, bulkier bases may favor the formation of one diastereomer over another due to steric hindrance.
Experimental Protocols
Synthesis of Diethyl spiro[3.3]heptane-2,6-dicarboxylate from this compound
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Anhydrous toluene
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at 0 °C.
-
A solution of this compound in anhydrous toluene is then added slowly to the reaction mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford diethyl spiro[3.3]heptane-2,6-dicarboxylate.
Note: This is a generalized procedure. Specific reaction conditions such as temperature, reaction time, and stoichiometry may need to be optimized for specific substrates and desired outcomes.
Alternative Synthetic Approaches and their Stereochemical Implications
Besides the use of pentaerythritol derivatives, other alternatives for the synthesis of polysubstituted cyclobutanes and spirocycles exist, each with distinct stereochemical features.
1. Photochemical [2+2] Cycloadditions: This method involves the light-induced cycloaddition of two alkene units to form a cyclobutane ring. The stereochemistry of the product is often dictated by the Woodward-Hoffmann rules and can be influenced by the geometry of the starting alkenes.
2. Ring Expansion Reactions: Ring expansion of cyclopropylcarbinyl systems can lead to the formation of cyclobutanes. The stereochemistry of the starting cyclopropane can be transferred to the cyclobutane product, often with high fidelity.
3. Metal-Catalyzed Cycloadditions: Transition metal catalysts can mediate the [2+2] cycloaddition of various substrates, offering a powerful tool for controlling the stereoselectivity of cyclobutane formation. The choice of ligand on the metal center is crucial for inducing high levels of enantioselectivity.
Conclusion
The synthesis of stereochemically defined spiro[3.3]heptanes and related structures is a critical task in modern drug discovery. While this compound serves as a valuable and versatile precursor, a thorough understanding of the available alternatives is essential for the strategic design of synthetic routes. The choice of starting material and reaction conditions directly impacts the stereochemical outcome, and careful consideration of these factors is paramount for achieving the desired molecular architecture. Further investigations into the stereoselective reactions of these building blocks will undoubtedly continue to enrich the toolbox of synthetic chemists and accelerate the development of new therapeutic agents.
References
Safety Operating Guide
Prudent Disposal of 1,1-Bis(tosyloxymethyl)cyclopropane: A Guide for Laboratory Professionals
The proper disposal of laboratory waste is paramount for ensuring the safety of personnel and protecting the environment. For a compound like 1,1-Bis(tosyloxymethyl)cyclopropane, where specific hazard information is limited, a conservative approach to handling and disposal is essential. This guide provides a procedural framework for the safe management of this chemical waste.
Anticipated Hazard Profile
In the absence of a dedicated SDS, the potential hazards of this compound can be inferred from its chemical structure. The presence of a cyclopropane ring and two tosyloxymethyl groups suggests a number of potential risks that must be considered during handling and disposal.
| Functional Group | Potential Hazards | Rationale |
| Cyclopropane Ring | Flammability, Potential for explosive reactions.[1][2][3][4] | Cyclopropane is a known flammable gas.[1][2][3][4] Strained ring systems can be reactive. |
| Tosylates | Skin and eye irritation, potential alkylating agent. | Tosylates are known to be good leaving groups, implying reactivity.[5][6] The precursor, 1,1-Bis(hydroxymethyl)cyclopropane, is known to cause serious eye irritation.[7] |
| Overall Compound | Unknown toxicity, potential environmental hazards. | The toxicological properties of the complete molecule have not been fully investigated. Discharge into the environment should be avoided.[8] |
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the collection and disposal of this compound waste.
Objective: To safely collect, store, and arrange for the disposal of this compound waste in compliance with safety standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated, compatible, and properly labeled hazardous waste container
-
Waste accumulation log
Procedure:
-
Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.
-
-
Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper), in a designated hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly approved by your institution's EHS department.
-
-
Waste Container Management:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
The container must be kept closed at all times, except when adding waste.
-
-
Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the contents as "this compound." List any other components of the waste stream.
-
Indicate the approximate volume or mass of the waste.
-
Note the date when waste was first added to the container.
-
-
Storage:
-
Disposal Arrangement:
Logical Workflow for Uncharacterized Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a chemical, such as this compound, for which a specific Safety Data Sheet is unavailable.
Caption: Disposal workflow for a chemical with an unknown SDS.
By adhering to these conservative yet essential safety and disposal protocols, researchers can manage the waste of this compound in a manner that prioritizes safety and regulatory compliance.
References
- 1. nj.gov [nj.gov]
- 2. Cyclopropane Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 3. sg.airliquide.com [sg.airliquide.com]
- 4. Cyclopropane | C3H6 | CID 6351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1,1-Bis(hydroxymethyl)cyclopropane | C5H10O2 | CID 4101437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdnisotopes.com [cdnisotopes.com]
Essential Safety and Logistical Information for Handling 1,1-Bis(tosyloxymethyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1,1-Bis(tosyloxymethyl)cyclopropane. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Risk Assessment
Summary of Potential Hazards:
| Hazard Type | Description |
| Toxicity | Sulfonate esters can have varying degrees of toxicity.[2][3] Some are known to be highly toxic, such as methyl fluorosulfonate, which has a toxicity equivalent to phosgene.[4] |
| Carcinogenicity/Mutagenicity | As alkylating agents, tosylates have the potential to be carcinogenic and mutagenic by reacting with DNA.[1] |
| Irritation | Tosyl compounds can cause skin and eye irritation upon contact.[1] Vapors may also cause respiratory tract irritation. |
| Reactivity | Cyclopropane rings possess inherent strain and can undergo ring-opening reactions under certain conditions, though 1,1-disubstituted cyclopropanes are generally more stable.[5][6][7][8] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. Double gloving is recommended.[9] | Fully buttoned laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Running reactions | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. Change gloves immediately upon contamination.[9] | Chemical-resistant apron over a laboratory coat. | Work in a certified chemical fume hood. |
| Work-up and purification | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. | Chemical-resistant apron over a laboratory coat. | Work in a certified chemical fume hood. |
| Handling spills | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or coveralls. | Air-purifying respirator (APR) with organic vapor cartridges or a supplied-air respirator (SAR).[10][11][12] |
Glove Selection:
The selection of appropriate chemical-resistant gloves is critical. For handling this compound, which may be dissolved in organic solvents like toluene, the following recommendations apply.
| Glove Material | Resistance to Toluene | General Recommendations |
| Nitrile | Fair to Good | Suitable for short-duration tasks. Inspect gloves frequently and change immediately after contamination.[9][13] |
| Neoprene | Good | Offers good resistance for longer handling times. |
| Butyl Rubber | Excellent | Recommended for extensive handling or in case of spills.[9] |
| Viton™ | Excellent | Provides the highest level of protection against a broad range of chemicals. |
Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Respiratory Protection:
Work involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or in the event of a large spill, respiratory protection is necessary.
| Respirator Type | Cartridge/Filter | When to Use |
| Air-Purifying Respirator (APR) | Organic Vapor (OV) cartridges | For operations with a potential for vapor generation outside of a fume hood. |
| Supplied-Air Respirator (SAR) | N/A | For major spills or in oxygen-deficient atmospheres. |
A formal respiratory protection program, including fit testing, is required for all respirator users.[12][14]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for safety.
References
- 1. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 2. Esters, Sulfate Esters, Phosphate Esters, Thiophosphate Esters, and Borate Esters | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Final report on the safety assessment of sodium alpha-olefin sulfonates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Methyl fluorosulfonate - Wikipedia [en.wikipedia.org]
- 5. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. queensu.ca [queensu.ca]
- 12. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 13. glovesbyweb.com [glovesbyweb.com]
- 14. docs.rs-online.com [docs.rs-online.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

